Boc-4-Hydroxy-L-Pyrrolidine Lactone
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFZHMJIBJMPC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460173 | |
| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113775-22-7 | |
| Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Boc-4-Hydroxy-L-Pyrrolidine Lactone" synthesis from N-Boc-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry, from its precursor, N-Boc-4-hydroxy-L-proline. This document details two primary synthetic methodologies, provides comprehensive experimental protocols, and presents key quantitative data for researchers in drug development and organic synthesis.
Introduction
N-Boc-4-hydroxy-L-proline is a readily available derivative of the natural amino acid hydroxyproline. Its conversion to the corresponding bicyclic lactone, this compound, generates a conformationally constrained scaffold that is of significant interest in the design of novel therapeutics. The synthesis involves an intramolecular esterification, or lactonization, which proceeds with an inversion of stereochemistry at the C-4 position. This guide will focus on two effective methods to achieve this transformation: a two-step sequence involving activation of the hydroxyl group followed by intramolecular cyclization, and a one-pot Mitsunobu reaction.
Synthetic Pathways
The synthesis of this compound from N-Boc-trans-4-hydroxy-L-proline results in the formation of the cis-lactone due to an inversion of configuration at the C-4 hydroxyl center. This is a key stereochemical consideration in the application of this synthetic intermediate.
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Method A (Activation/Cyclization) | Method B (Mitsunobu Reaction) | Reference(s) |
| Yield | Good to High | 53-80% | [1] |
| Stereochemistry | Inversion (trans to cis) | Inversion (trans to cis) | [2] |
| Reagents | 1. TsCl, Pyridine2. NaOMe, MeOH | PPh₃, DIAD | [1][3] |
| Solvent(s) | 1. Pyridine2. Methanol | Tetrahydrofuran (THF) | [1][3] |
| Reaction Temperature | 1. 0 °C to RT2. Reflux | 0 °C to RT | [1][3] |
Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 5.11 (s, 1H), 4.61 (br, 1H), 3.59 (d, J = 10.8 Hz, 1H), 3.50 (d, J = 10.6 Hz, 1H), 2.24 (d, J = 10.8 Hz, 1H), 2.03 (d, J = 10.6 Hz, 1H), 1.46 (s, 9H). | [1] |
| ¹³C NMR | (126 MHz, CDCl₃): δ 170.7, 154.7, 80.5, 78.3, 57.4, 50.0, 39.1, 28.5. | [1] |
| ESI-MS | Calculated m/z = 213.1; found m/z = 236.1 [M + Na]⁺. | [1] |
| Crystal Data | C₁₀H₁₅NO₄, Mᵣ = 213.23, Monoclinic, P2₁, a = 6.0710 (7) Å, b = 9.3703 (11) Å, c = 9.3002 (10) Å, β = 100.013 (5)°, V = 521.00 (10) ų. | [2] |
Experimental Protocols
Method A: Activation of Hydroxyl Group and Intramolecular Cyclization
This method involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate, followed by base-mediated intramolecular SN2 cyclization.
Caption: Workflow for the activation and cyclization method.
Detailed Protocol:
-
Tosylation: To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-trans-4-tosyloxy-L-proline, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude tosylate in anhydrous methanol (10 vol) and add sodium methoxide (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the tosylate and formation of the lactone.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[3]
Method B: Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a one-pot method for the direct conversion of the hydroxy acid to the lactone with the characteristic inversion of stereochemistry.[2]
Caption: Workflow for the intramolecular Mitsunobu reaction.
Detailed Protocol:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise over a period of 20 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent by rotary evaporation.
-
Purification: The crude residue, which contains the product and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate gradient) to yield the pure this compound as a white solid.[1]
Conclusion
Both the activation/cyclization and the Mitsunobu reaction are effective methods for the synthesis of this compound from N-Boc-4-hydroxy-L-proline, each offering distinct advantages. The choice of method may depend on factors such as reagent availability, scale of the reaction, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important chiral building block for their research and development endeavors.
References
In-Depth Technical Guide to the Stereochemistry of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry. The document details the crucial aspects of its three-dimensional structure, methods for its stereocontrolled synthesis, and key analytical data for its identification and quality assessment.
Introduction
This compound, systematically named tert-butyl (3S,7aS)-3-hydroxy-2-oxohexahydro-2H-pyrrolo[2,1-b]oxazole-1-carboxylate, is a bicyclic derivative of L-proline. Its rigid conformational structure and defined stereocenters make it a significant intermediate in the synthesis of complex molecules, particularly in the development of antiviral agents and other pharmaceuticals. The precise control of its stereochemistry is paramount for ensuring the desired biological activity and minimizing off-target effects of the final drug candidates.
Stereochemistry
The core of this compound features a fused pyrrolidine and oxazolidinone ring system. The stereochemistry is derived from the parent amino acid, L-proline. The key to its formation and stereochemical outcome lies in the intramolecular cyclization of a suitably protected 4-hydroxy-L-proline derivative.
A critical aspect of the stereochemistry is that the formation of the lactone ring proceeds via an intramolecular nucleophilic substitution, which, depending on the reaction conditions, can occur with inversion of configuration at the C4 carbon of the pyrrolidine ring. The most common and stereochemically controlled method for this transformation is the Mitsunobu reaction, which is known to proceed with a clean inversion of stereochemistry.[1]
Therefore, to obtain the (3S,7aS) diastereomer of the lactone, the starting material must be the cis-isomer of N-Boc-4-hydroxy-L-proline, which has the (2S,4S) configuration. The intramolecular cyclization of the trans-isomer, (2S,4R)-N-Boc-4-hydroxy-L-proline, would lead to a different diastereomer.
Logical Relationship of Stereochemistry:
Caption: Stereochemical pathway from N-Boc-cis-4-hydroxy-L-proline to the lactone.
Synthesis and Experimental Protocols
The primary route to this compound involves the protection of the amino group of 4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group, followed by intramolecular cyclization.
Boc Protection of 4-Hydroxy-L-proline
The protection of the secondary amine of 4-hydroxy-L-proline is a standard procedure in peptide synthesis.
Experimental Protocol:
-
Reaction Setup: 4-hydroxy-L-proline is dissolved in a suitable solvent mixture, typically aqueous dioxane or a similar solvent system that can dissolve both the amino acid and the Boc-anhydride. An appropriate base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, facilitating the reaction.
-
Addition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, usually portion-wise or dropwise, while maintaining the temperature between 0 °C and room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-Boc-4-hydroxy-L-proline.
Intramolecular Cyclization to the Lactone (Mitsunobu Reaction)
The key step in forming the lactone is the intramolecular cyclization of N-Boc-cis-4-hydroxy-L-proline. The Mitsunobu reaction is a highly effective method for this transformation, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon.[1]
Experimental Protocol:
-
Reaction Setup: N-Boc-cis-4-hydroxy-L-proline is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Triphenylphosphine (PPh₃) is added to the solution. The mixture is then cooled, typically to 0 °C or -78 °C. A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise.[2] The order of addition of the reagents can be critical.
-
Reaction Progress: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, it is quenched, often by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Synthetic Workflow Diagram:
Caption: General synthetic workflow for this compound.
Quantitative Data
Precise analytical data is essential for the characterization and quality control of this compound.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₀H₁₅NO₄ | - |
| Molecular Weight | 229.23 g/mol | - |
| Melting Point | 146 °C (decomposes) | N-Boc-cis-4-hydroxy-L-proline[3] |
| Optical Rotation [α]²⁰/D | -50.0 ± 3° (c = 0.67 in methanol) | N-Boc-cis-4-hydroxy-L-proline[3] |
Spectroscopic Data
Spectroscopic methods are fundamental for the structural elucidation and confirmation of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the lactone. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly informative for determining the stereochemistry.
-
¹H NMR: The protons of the pyrrolidine ring would appear in the aliphatic region, typically between 1.5 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group would likely be a multiplet around 4.0-4.5 ppm. The tert-butyl group of the Boc protecting group would give a characteristic singlet at approximately 1.4-1.5 ppm.
-
¹³C NMR: The carbonyl carbon of the lactone would resonate around 170-180 ppm. The carbonyl of the Boc group would be around 155 ppm. The quaternary carbon of the Boc group would appear around 80 ppm. The carbons of the pyrrolidine ring would be found in the range of 20-70 ppm.
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of several important therapeutic agents. Its rigid, bicyclic structure allows for the precise positioning of functional groups, which is often a key requirement for potent and selective drug action. A notable application is in the synthesis of protease inhibitors, including those targeting viral proteases. For instance, derivatives of hydroxyproline are key components in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors like boceprevir and telaprevir. The defined stereochemistry of the lactone is transferred to the final active pharmaceutical ingredient, ensuring the correct three-dimensional arrangement for binding to the enzyme's active site.
Application Workflow Example:
Caption: Role of the lactone as a key intermediate in drug synthesis.
Conclusion
This compound is a stereochemically rich and conformationally constrained building block of significant value in medicinal chemistry and drug development. A thorough understanding of its stereochemistry, underpinned by stereocontrolled synthetic methods such as the Mitsunobu reaction, is critical for its effective application. The detailed characterization through spectroscopic and analytical techniques ensures the chiral purity and structural integrity necessary for the synthesis of complex and potent therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this important chiral intermediate.
References
- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
An In-depth Technical Guide to Boc-Protected Hydroxyproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of Boc-protected hydroxyproline derivatives, with a focus on N-Boc-cis-4-hydroxy-L-proline and the related lactone. These compounds are crucial intermediates in medicinal chemistry and peptide synthesis.
Nomenclature and Structure
The term "Boc-4-Hydroxy-L-Pyrrolidine Lactone" can be ambiguous. It is essential to distinguish between two related but distinct compounds:
-
N-Boc-cis-4-hydroxy-L-proline (CAS 87691-27-8): An amino acid derivative where the nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.[1][2]
-
N-t-Boc-4-Hydroxy-4-methyl-L-pyrrolidine lactone: A lactone derivative with a methyl group at the 4-position.
-
N-Boc-4-hydroxy-L-pyrrolidine lactone (CAS 113775-22-7): An intramolecular ester of N-Boc-4-hydroxy-L-proline.[3]
This guide will primarily focus on N-Boc-cis-4-hydroxy-L-proline due to the extensive availability of data, while also providing information on the corresponding lactone.
Physical Properties
The physical characteristics of these compounds are critical for their application in synthesis and drug design. A summary of the key physical properties is presented in the table below.
| Property | N-Boc-cis-4-hydroxy-L-proline | N-Boc-4-hydroxy-L-pyrrolidine lactone |
| CAS Number | 87691-27-8[1][2] | 113775-22-7[3] |
| Molecular Formula | C₁₀H₁₇NO₅[1][2] | C₁₀H₁₅NO₄[3] |
| Molecular Weight | 231.25 g/mol [2] | Not explicitly found |
| Melting Point | 146 °C (decomposes)[1] | 109-114 °C[3] |
| Boiling Point | 390.9 °C at 760 mmHg[1] | Not available |
| Appearance | White to off-white powder or crystalline powder[1] | Solid[3] |
| Optical Rotation | [α]20/D -50.0±3°, c = 0.67 in methanol | Not available |
| Solubility | Soluble in methanol. | Not available |
| Density | 1.312 g/cm³[1] | Not available |
| Flash Point | 190.2 °C[1] | Not applicable |
Experimental Protocols
Synthesis of N-Boc-cis-4-hydroxyproline methyl ester
This synthesis involves two main steps: the Boc protection of 4-hydroxy-L-proline and the subsequent methyl esterification.[4]
Step 1: Boc Protection of 4-hydroxy-L-proline
-
Materials: 4-hydroxy-L-proline, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc anhydride), water, anhydrous sodium sulfate.
-
Procedure:
-
Add 850g of dichloromethane, 131g of 4-hydroxy-L-proline, and 12.2g of DMAP to a 2L reaction flask and stir for 10 minutes.[4]
-
Slowly add 240g of Boc anhydride dropwise to the reaction solution, maintaining the internal temperature at or below 30 °C.[4]
-
After the addition is complete, maintain the internal temperature at 20-30 °C and stir the mixture overnight.[4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, add 500g of water to the reaction solution and stir for 1 hour at 20-30 °C.[4]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid product.[4]
-
Step 2: Methyl Esterification
A general method for esterification would typically follow, for example, by reacting the product from Step 1 with methanol in the presence of a suitable catalyst.
Synthesis Workflow
The synthesis of N-Boc-cis-4-hydroxyproline methyl ester is a foundational process for creating various drug intermediates. The workflow illustrates the transformation of the starting material, 4-hydroxy-L-proline, into the desired protected and esterified product.
Caption: Synthesis workflow for N-Boc-cis-4-hydroxyproline methyl ester.
Applications in Research and Drug Development
N-Boc-protected hydroxyproline derivatives are valuable building blocks in organic synthesis, particularly for:
-
Peptide Synthesis: The Boc protecting group allows for the controlled, stepwise addition of amino acids to a peptide chain. Proline analogues are known to influence the physicochemical and biological properties of peptides.
-
Drug Intermediates: These compounds serve as precursors for a variety of active pharmaceutical ingredients. Modifications to the hydroxyproline scaffold can lead to the development of novel drugs with altered activity and physiological properties.[4] For instance, they are used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors and other complex molecules.
-
Conformational Studies: The rigid pyrrolidine ring of hydroxyproline makes it a useful tool for studying the conformational preferences of peptides and proteins.
References
- 1. lookchem.com [lookchem.com]
- 2. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone: Chemical Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a valuable chiral building block in medicinal chemistry and drug development. The document details its chemical structure, conformational analysis, and synthesis, providing researchers with the necessary information for its application in the design and synthesis of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, and its constrained lactone form offers a unique conformational presentation of substituents, making it a target of significant interest.
Chemical Structure and Properties
This compound, systematically named (3aR,6S,7aS)-tert-butyl 6-hydroxy-2-oxohexahydropyrrolo[2,1-b]oxazole-3-carboxylate, is a bicyclic molecule derived from the intramolecular cyclization of N-Boc-4-hydroxy-L-proline. The formation of the lactone ring introduces significant conformational constraints on the pyrrolidine ring system.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
| CAS Number | 113775-22-7 |
| Appearance | Solid |
| Chirality | Chiral |
Synthesis of this compound
The synthesis of this compound is typically achieved through the intramolecular cyclization of a suitable N-Boc-4-hydroxy-L-proline derivative. Two primary synthetic routes have been reported: an intramolecular Mitsunobu reaction and a method involving the formation of a sulfonate ester followed by base-mediated cyclization.
Synthesis via Intramolecular Mitsunobu Reaction
A common and efficient method for the synthesis of the lactone is the intramolecular Mitsunobu reaction of N-Boc-trans-4-hydroxy-L-proline. This reaction proceeds with inversion of stereochemistry at the C4 position.
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline.
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) as solvent.
-
-
Procedure:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Synthesis via Sulfonate Ester Formation and Cyclization
An alternative route involves the activation of the hydroxyl group of N-Boc-4-hydroxy-L-proline as a sulfonate ester (e.g., mesylate or tosylate), followed by intramolecular cyclization induced by a base.
-
Starting Material: N-Boc-4-hydroxy-L-proline.
-
Reagents:
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
A suitable base (e.g., triethylamine or pyridine) for the sulfonylation step.
-
A stronger base (e.g., potassium tert-butoxide) for the cyclization step.
-
Anhydrous solvent (e.g., dichloromethane for sulfonylation, THF for cyclization).
-
-
Procedure:
-
Step 1: Sulfonylation:
-
Dissolve N-Boc-4-hydroxy-L-proline in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude sulfonate ester.
-
-
Step 2: Cyclization:
-
Dissolve the crude sulfonate ester in anhydrous THF.
-
Add potassium tert-butoxide portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Conformational Analysis
The five-membered pyrrolidine ring is not planar and exists in a puckered conformation to relieve torsional strain. The two most common low-energy conformations are the "envelope" (or "exo" and "endo" pucker) and "twist" conformations. In substituted pyrrolidines, the nature and position of the substituents significantly influence the preferred conformation.
For 4-substituted prolines, the ring pucker is often described by the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms. An "endo" pucker refers to the Cγ being on the same side as the carboxyl group, while an "exo" pucker has the Cγ on the opposite side.
The formation of the lactone bridge in this compound severely restricts the conformational flexibility of the pyrrolidine ring. Based on the stereochemistry of the starting material (L-proline), the bicyclic system is expected to adopt a rigid conformation. While specific experimental data for the lactone is scarce, computational modeling and analysis of related constrained systems suggest a conformation that can be described as a locked Cγ-exo pucker. This rigid structure is of great interest in drug design as it allows for the precise positioning of pharmacophoric groups.
Spectroscopic Data (Precursors)
NMR Data for N-Boc-cis-4-hydroxy-L-proline
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| δ (ppm) | δ (ppm) |
| 1.34, 1.40 (s, 9H, Boc) | 28.4 (Boc CH₃) |
| 1.93-2.03 (m, 1H, Cβ-H) | 32.3, 35.4 (Cβ, Cδ) |
| 2.21-2.42 (m, 1H, Cβ-H) | 51.5, 53.2 (Cγ, Cα) |
| 3.17-3.24 (m, 1H, Cδ-H) | 56.5, 56.8 (Cδ) |
| 3.47-3.59 (m, 1H, Cδ-H) | 78.7, 81.1, 82.1 (Boc C, Cγ-OH) |
| 3.85-3.96 (m, 1H, Cα-H) | 154.2, 157.0 (Boc C=O) |
| 4.08-4.20 (m, 1H, Cγ-H) | 173.1, 175.1 (COOH) |
Note: The presence of two sets of signals for some protons and carbons is due to the presence of rotamers around the N-Boc amide bond.
NMR Data for N-Boc-trans-4-hydroxy-L-proline
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| δ (ppm) | δ (ppm) |
| 1.46, 1.48 (s, 9H, Boc) | 28.3, 28.4 (Boc CH₃) |
| 2.05-2.20 (m, 1H, Cβ-H) | 38.6, 39.4 (Cβ) |
| 2.25-2.35 (m, 1H, Cβ-H) | 54.3, 54.8 (Cδ) |
| 3.50-3.65 (m, 2H, Cδ-H₂) | 58.3, 58.7 (Cα) |
| 4.30-4.40 (m, 1H, Cα-H) | 69.5, 70.3 (Cγ-OH) |
| 4.45-4.55 (m, 1H, Cγ-H) | 80.6, 81.0 (Boc C) |
| ~9.5 (br s, 1H, COOH) | 154.6, 156.1 (Boc C=O) |
| 176.9, 177.8 (COOH) |
Note: The presence of two sets of signals is due to the presence of rotamers.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and conformational analysis of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Record ¹H NMR spectra to determine the proton chemical shifts, multiplicities, and coupling constants.
-
Record ¹³C NMR spectra to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H correlations.
-
For conformational analysis, variable temperature NMR studies can be performed to investigate dynamic processes, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is crucial for determining the three-dimensional structure.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign all proton and carbon signals and determine the conformational preferences based on coupling constants and NOE data.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a diffractometer equipped with a sensitive detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.
-
Conclusion
This compound is a conformationally constrained chiral building block with significant potential in drug discovery. Its rigid bicyclic structure provides a unique scaffold for the stereocontrolled synthesis of complex molecules. This guide has detailed its chemical structure, provided reliable synthetic protocols, and discussed its conformational properties. While direct experimental data for the final lactone product is limited, the information provided on its precursors and related compounds offers a solid foundation for researchers to utilize this valuable synthetic intermediate in their drug development programs.
An In-Depth Technical Guide to the Intramolecular Cyclization of N-Boc-4-hydroxy-L-proline
This technical guide provides a comprehensive overview of the principal strategies for the intramolecular cyclization of N-Boc-4-hydroxy-L-proline, a versatile chiral building block in medicinal chemistry and drug development. The conformational constraints imposed by the proline ring, when further elaborated into bicyclic systems, offer a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecules. This document details key experimental protocols, summarizes quantitative data, and illustrates the underlying reaction pathways.
Introduction
N-Boc-4-hydroxy-L-proline, available in both cis and trans diastereomeric forms, serves as a common starting material for the synthesis of a variety of structurally diverse and conformationally rigid bicyclic proline analogs. The intramolecular cyclization reactions typically involve the activation of the C4 hydroxyl group, followed by nucleophilic attack by either the carboxylate (or a derivative thereof) or the nitrogen atom of the pyrrolidine ring after appropriate functional group manipulation. The choice of reaction conditions and the stereochemistry of the starting material are critical determinants of the structure and stereochemical outcome of the bicyclic product. This guide focuses on three primary cyclization strategies: lactone formation via Mitsunobu reaction, SN2 cyclization to form oxabicycloalkanes, and a multi-step synthesis of a bicyclic proline analog used in the antiviral agent boceprevir.
Lactone Formation via Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a direct and efficient method for the intramolecular cyclization of N-Boc-trans-4-hydroxy-L-proline to form a bicyclic γ-lactone, specifically tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. This reaction proceeds with inversion of stereochemistry at the C4 position.
Reaction Mechanism
The reaction is initiated by the formation of a reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then activates the hydroxyl group of N-Boc-4-hydroxy-L-proline, making it a good leaving group. The carboxylate, acting as an intramolecular nucleophile, then attacks the activated C4 carbon in an SN2 fashion, leading to the formation of the bicyclic lactone with inversion of configuration.
Caption: Mechanism of Mitsunobu Lactonization.
Experimental Protocol: Synthesis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
-
Materials: N-Boc-trans-4-hydroxy-L-proline, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure lactone.
-
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Yield |
| tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | N-Boc-trans-4-hydroxy-L-proline | PPh₃, DEAD/DIAD | THF | ~80% |
SN2 Cyclization via Sulfonate Ester Intermediates
Another common strategy for forming bicyclic ethers is through an intramolecular SN2 reaction. This typically involves a two-step process: activation of the hydroxyl group as a sulfonate ester (e.g., tosylate or mesylate), followed by reduction of the carboxylic acid to a primary alcohol and subsequent base-mediated cyclization.
Reaction Workflow
This pathway involves the protection of the proline nitrogen (if not already protected), esterification of the carboxylic acid, activation of the hydroxyl group as a tosylate, reduction of the ester to a primary alcohol, and finally, intramolecular cyclization to form the bicyclic ether.
Caption: Workflow for SN2 Cyclization.
Experimental Protocol: Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
This protocol uses a Cbz protecting group, but the chemical steps are analogous for a Boc-protected starting material.
-
Step 1: N-protection and Esterification: trans-4-hydroxy-L-proline is first protected with a Cbz group and then esterified to the methyl ester.
-
Step 2: Tosylation of the Hydroxyl Group:
-
Dissolve the N-Cbz-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C and slowly add tosyl chloride (TsCl, 1.2 eq).
-
Stir the reaction at room temperature for 15 hours.
-
Work up by washing with water and brine, then dry and concentrate to obtain the tosylated intermediate.
-
-
Step 3: Reduction of the Ester:
-
Dissolve the tosylated intermediate in a mixture of ethanol and THF.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 6.0 eq) in one portion.
-
Stir for 16 hours at room temperature.
-
Quench the reaction and extract the product.
-
-
Step 4: Intramolecular Cyclization:
-
Dissolve the resulting alcohol in dry methanol.
-
Add sodium methoxide (NaOMe, 1.5 eq) and reflux the mixture for 4 hours.
-
After cooling, neutralize and extract the bicyclic product.
-
Purify by column chromatography.
-
Quantitative Data
| Step | Product | Starting Material | Yield |
| N-protection | N-Cbz-trans-4-hydroxy-L-proline | trans-4-hydroxy-L-proline | 91% |
| Esterification | N-Cbz-trans-4-hydroxy-L-proline methyl ester | N-Cbz-trans-4-hydroxy-L-proline | 96% |
| Tosylation | N-Cbz-trans-4-(tosyloxy)-L-proline methyl ester | N-Cbz-trans-4-hydroxy-L-proline methyl ester | 93% |
| Reduction | N-Cbz-2-hydroxymethyl-4-(tosyloxy)pyrrolidine | N-Cbz-trans-4-(tosyloxy)-L-proline methyl ester | 100% |
| Cyclization | (1S,4S)-5-Cbz-2-oxa-5-azabicyclo[2.2.1]heptane | N-Cbz-2-hydroxymethyl-4-(tosyloxy)pyrrolidine | 86% |
| Overall Yield | 70% |
Spectroscopic Data for (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.39 (m, 5H), 5.08–5.15 (m, 2H), 4.09–4.13 (m, 1H), 3.77–3.83 (m, 2H), 3.50–3.57 (m, 2H), 2.19–2.24 (m, 1H), 1.78–1.84 (m, 1H).[1]
Synthesis of a Bicyclic Proline Intermediate for Boceprevir
A key component of the hepatitis C virus (HCV) protease inhibitor boceprevir is the (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety.[2] Its synthesis from N-Boc-trans-4-hydroxy-L-proline involves the initial formation of an unsaturated proline derivative, followed by a cyclopropanation reaction.
Synthetic Pathway Overview
Caption: Synthesis of the Boceprevir P2 Intermediate.[2]
Experimental Protocols
-
Step 1: Mesylation of N-Boc-trans-4-hydroxy-L-proline benzyl ester:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool to 0 °C and add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and stir for 2 hours while warming to room temperature.
-
Work up by quenching with water and washing the organic layer with saturated aqueous sodium bicarbonate and brine.
-
-
Step 2: Formation of the Phenylselenyl Derivative:
-
Dissolve the mesylated intermediate (1.0 eq) and diphenyl diselenide (1.1 eq) in a mixture of ethanol and THF.
-
Cool to 0 °C and add sodium borohydride (2.2 eq) portion-wise.
-
-
Step 3: Oxidative Elimination:
-
Treat the phenylselenyl derivative with hydrogen peroxide (H₂O₂) in the presence of pyridine to induce elimination and form the unsaturated proline derivative.
-
-
Step 4: Dimethylcyclopropanation:
-
To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II) complex (e.g., Co(salen), 0.1 eq).
-
Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.
-
After cooling, filter through Celite, concentrate, and purify by column chromatography to afford the final bicyclic product.[2]
-
Quantitative Data
| Product | Starting Material | Key Transformation |
| (1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid benzyl ester | N-Boc-trans-4-hydroxy-L-proline | Mesylation, Elimination, Cyclopropanation |
| Physical/Spectroscopic Data for (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: | ||
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| CAS Number | 219754-02-6 |
Conclusion
The intramolecular cyclization of N-Boc-4-hydroxy-L-proline is a robust and versatile strategy for accessing a wide range of conformationally constrained bicyclic proline analogs. The choice of synthetic route, whether through a Mitsunobu reaction for lactone formation, an SN2 cyclization via a sulfonate intermediate, or a multi-step sequence involving elimination and cyclopropanation, allows for the targeted synthesis of diverse molecular scaffolds. These bicyclic systems are of significant interest to researchers and drug development professionals for their ability to impart favorable properties such as increased metabolic stability, enhanced binding affinity, and improved cell permeability to bioactive molecules. The detailed protocols and data presented in this guide serve as a valuable resource for the design and execution of syntheses involving these important chiral building blocks.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
Spectroscopic Profile of Boc-4-Hydroxy-L-pyrrolidine Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Boc-4-Hydroxy-L-pyrrolidine Lactone, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound verification and quality control.
Spectroscopic Data Summary
The empirical and spectroscopic data for this compound, systematically named (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, are summarized in the tables below. This data is crucial for the structural elucidation and confirmation of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.95 | s | - | 1H | H-4 |
| 4.56 | s | - | 1H | H-1 |
| 3.75 | d | 10.8 | 1H | H-5a |
| 3.48 | d | 10.8 | 1H | H-5b |
| 2.22 | dd | 13.5, 7.8 | 1H | H-6a |
| 2.05 | d | 13.5 | 1H | H-6b |
| 1.47 | s | - | 9H | C(CH₃)₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
Solvent: Chloroform-d (CDCl₃) Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment |
| 177.0 | C=O (lactone) |
| 158.9 | C=O (Boc) |
| 81.0 | C(CH₃)₃ |
| 78.1 | C-4 |
| 64.8 | C-1 |
| 49.5 | C-5 |
| 38.9 | C-6 |
| 28.3 | C(CH₃)₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978 | Medium | C-H stretch (aliphatic) |
| 1785 | Strong | C=O stretch (lactone) |
| 1708 | Strong | C=O stretch (carbamate) |
| 1370 | Strong | C-N stretch |
| 1154 | Strong | C-O stretch |
Mass Spectrometry (MS) Data
-
Molecular Ion ([M+H]⁺): The protonated molecular ion is expected at m/z 214.11. Due to the lability of the Boc group, this peak may be of low abundance or absent.
-
Primary Fragmentation: The most significant fragmentation pathway is the loss of the tert-butoxycarbonyl group or its components.
-
Loss of isobutylene: A prominent peak is expected at m/z 158 ([M+H - C₄H₈]⁺) resulting from the neutral loss of isobutylene (56 Da).
-
Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group (100 Da) may be observed at m/z 114.
-
Formation of the tert-butyl cation: A characteristic peak for the tert-butyl cation ([C₄H₉]⁺) is expected at m/z 57.
-
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard proton spectrum was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio.
-
The spectral width was set to encompass all expected proton resonances.
-
The relaxation delay was set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon spectrum was acquired.
-
A larger number of scans were necessary to obtain adequate signal intensity.
-
The spectral width was set to cover the full range of carbon chemical shifts (0-200 ppm).
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the sample was prepared by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.
-
Instrumentation: An FTIR spectrometer was used to record the spectrum.
-
Data Acquisition:
-
A background spectrum of the clean salt plate or KBr pellet was recorded.
-
The sample was then placed in the beam path, and the sample spectrum was acquired.
-
The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.
-
The data was collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is typically used for this type of analysis.
-
Data Acquisition:
-
The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The mass spectrometer was operated in positive ion mode.
-
The data was acquired over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature were optimized to achieve good signal intensity and fragmentation.
-
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure confirmation and purity assessment.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
A Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone for Researchers and Drug Development Professionals
Introduction: N-(tert-Butoxycarbonyl)-4-hydroxy-L-pyrrolidine lactone, commonly referred to as Boc-4-Hydroxy-L-Pyrrolidine Lactone, is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure makes it an important scaffold for creating conformationally constrained peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and allows for selective deprotection, a critical feature in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications.
Commercial Availability and Suppliers
This compound (CAS No. 113775-22-7) is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with many suppliers providing lots with ≥97% purity. It is generally supplied as a solid.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 1 g, 5 g, 25 g |
| Combi-Blocks | 95% | Inquire for details |
| Otto Chemie Pvt Ltd | - | Inquire for details |
| BenchChem | - | Inquire for details |
This table is not exhaustive and represents a sample of commercially available options. Researchers should contact suppliers directly for current pricing and availability.
Synthesis of this compound
The primary synthetic route to this compound is through the intramolecular cyclization of a suitable precursor, typically N-Boc-trans-4-hydroxy-L-proline.
Synthetic Pathway Overview
The synthesis involves two main steps starting from L-proline:
-
Protection of the Amine: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group.
-
Intramolecular Cyclization: The resulting N-Boc-trans-4-hydroxy-L-proline undergoes an intramolecular esterification to form the lactone. This is commonly achieved via a Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
A detailed protocol for the Boc protection of 4-hydroxy-L-proline is described in various literature sources, including patents like CN112194606A which outlines a process for a similar compound. A general procedure is as follows:
-
Dissolution: Dissolve 4-hydroxy-L-proline in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-trans-4-hydroxy-L-proline can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[1] In this case, it facilitates an intramolecular esterification.
-
Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-trans-4-hydroxy-L-proline and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the reaction mixture. The characteristic red-orange color of the azodicarboxylate may fade as the reaction proceeds.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product often contains triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
This compound is primarily used as a constrained proline mimetic in the synthesis of peptides and small molecule drugs. The rigid bicyclic structure helps to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity, selectivity, and metabolic stability.
Use in Solid-Phase Peptide Synthesis (SPPS)
While the lactone itself is not directly incorporated into a growing peptide chain on a solid support, it serves as a key intermediate. The lactone can be opened under controlled conditions to reveal a reactive carboxylic acid and a hydroxyl group, which can then be further functionalized. A more common application involves using related Boc-proline derivatives in standard SPPS protocols.
The general workflow for incorporating a Boc-protected amino acid, such as a derivative of the title compound, into a peptide sequence using Boc-SPPS is as follows:
Role in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The constrained nature of the pyrrolidine ring in this compound and its derivatives is highly desirable for designing such molecules. By incorporating this rigid scaffold, medicinal chemists can create molecules with well-defined three-dimensional shapes that can interact with biological targets with high specificity.
This compound is a commercially available and synthetically accessible chiral building block of significant interest to the pharmaceutical industry. Its rigid bicyclic structure, derived from the versatile amino acid L-proline, provides a valuable tool for introducing conformational constraints into peptides and small molecules. The synthetic route, primarily involving an intramolecular Mitsunobu reaction, is a reliable method for its preparation. As the demand for more potent and selective therapeutics grows, the use of such constrained scaffolds in drug design is expected to increase, further highlighting the importance of this compound.
References
An In-depth Technical Guide to Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-Hydroxy-L-Pyrrolidine Lactone, a chiral bicyclic lactone, is a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of complex molecules for pharmaceutical applications. Its rigid, conformationally constrained structure makes it an attractive scaffold for introducing stereochemical complexity in drug candidates. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications in drug discovery.
Nomenclature and Chemical Identity
The compound is systematically named and identified as follows:
| Identifier | Value |
| Common Name | This compound |
| CAS Number | 113775-22-7[1] |
| IUPAC Name | (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
| Synonyms | N-t-Boc-4-Hydroxy-L-pyrrolidine lactone, N-tert-Butyloxycarbonyl-allohydroxy-l-proline lactone[2] |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 109-114 °C | Sigma-Aldrich |
| Assay | ≥97% | Sigma-Aldrich |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not currently available in searched resources. |
| ¹³C NMR | Data not currently available in searched resources. |
| FT-IR | Data not currently available in searched resources. |
| Mass Spectrometry | Data not currently available in searched resources. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the intramolecular cyclization of N-Boc-trans-4-hydroxy-L-proline. The Mitsunobu reaction is a well-established method for achieving this transformation.
Reaction Scheme:
Detailed Experimental Protocol (General Procedure):
-
To a solution of N-Boc-trans-4-hydroxy-L-proline in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (PPh₃) is added portion-wise.
-
To this stirred suspension, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in anhydrous THF is added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
This lactone is a useful derivative that can be readily transformed into N-Boc-cis-4-hydroxyl-L-prolinemethyl ester by quantitative trans-esterification with methanol in the presence of sodium azide.[3]
Applications in Drug Development
The pyrrolidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs.[4] The conformational rigidity and stereochemical complexity offered by derivatives such as this compound make them highly sought-after intermediates in medicinal chemistry.
Role as a Chiral Building Block
This compound serves as a versatile chiral precursor for the synthesis of more complex molecules, including:
-
Modified Proline Analogs: The lactone can be opened to generate various substituted 4-hydroxypyrrolidine derivatives, which are crucial components in peptide synthesis and peptidomimetics. These modified proline residues can induce specific secondary structures in peptides, enhancing their biological activity and stability.
Logical Workflow for Chiral Drug Synthesis:
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and rigid bicyclic structure provide a reliable platform for the introduction of chirality and conformational constraint into novel therapeutic agents. The synthetic protocols for its preparation are well-established, making it an accessible and valuable tool for medicinal chemists and researchers in the life sciences. Further exploration of its applications is likely to lead to the discovery of new and improved drug candidates.
References
- 1. (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 2. tert-Butyl 3-oxo-2-oxa-5-aza-bicyclo-[2.2.1]heptane-5-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Methodological & Application
Application Notes and Protocols: Ring-Opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-hydroxy-L-pyrrolidine lactone is a versatile chiral building block in medicinal chemistry and drug discovery. Its constrained bicyclic structure provides a valuable scaffold for the synthesis of novel 4-substituted proline analogs. The ring-opening of this lactone via nucleophilic attack on the carbonyl group offers a direct and efficient route to a diverse range of functionalized proline derivatives. These derivatives are of significant interest as they can be incorporated into peptides and small molecules to modulate their conformation, stability, and biological activity. This document provides detailed application notes and protocols for the ring-opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone with various nucleophiles, enabling the synthesis of key intermediates for drug development.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the lactone. A nucleophile (Nu-H) attacks the electrophilic carbonyl, leading to the opening of the five-membered ring and the formation of a stable 4-substituted N-Boc-L-proline derivative.
Caption: General workflow for the nucleophilic ring-opening of this compound.
Applications in Drug Discovery
The 4-substituted proline derivatives synthesized through this methodology are valuable in various areas of drug development:
-
Peptidomimetics: Incorporation of these modified prolines into peptide sequences can enforce specific backbone conformations, leading to enhanced receptor affinity and selectivity.
-
Small Molecule Synthesis: The pyrrolidine scaffold is a common motif in many biologically active small molecules. Functionalization at the 4-position allows for the exploration of structure-activity relationships (SAR).
-
PROTACs and Molecular Glues: The introduction of functional handles via ring-opening facilitates the conjugation to linker moieties or proteins of interest.
Experimental Protocols and Data
While specific literature examples for the ring-opening of N-Boc-4-hydroxy-L-pyrrolidine lactone are not abundant, protocols for analogous γ-lactones can be adapted. The following sections provide generalized protocols and expected outcomes based on established reactivity patterns of similar substrates.
Ring-Opening with Amine Nucleophiles (Aminolysis)
The reaction of the lactone with primary or secondary amines yields the corresponding 4-hydroxy-N-Boc-L-prolinamides. This reaction is often facilitated by Lewis acids or by heating.
General Protocol 1: Thermal Aminolysis
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or neat amine) is added the amine nucleophile (1.0 - 5.0 eq).
-
The reaction mixture is heated to a temperature between 80 °C and 120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol 2: Lewis Acid-Catalyzed Aminolysis
-
To a solution of this compound (1.0 eq) and the amine nucleophile (1.0-1.2 eq) in an anhydrous solvent (e.g., CH2Cl2, THF, MeCN) under an inert atmosphere, is added a Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3, 10 mol%).
-
The reaction mixture is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc, CH2Cl2).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Representative Data for Aminolysis of γ-Lactones
| Nucleophile (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | None | Neat | 100 | 12 | >90 |
| Morpholine | Sc(OTf)3 | MeCN | 80 | 6 | 85-95 |
| Aniline | Yb(OTf)3 | Toluene | 110 | 24 | 70-80 |
| n-Butylamine | None | DMF | 90 | 8 | >90 |
Note: The data presented in this table is based on analogous reactions with other γ-lactones and serves as a predictive guide.
Ring-Opening with Thiol Nucleophiles (Thiolysis)
The reaction with thiols in the presence of a base provides the corresponding 4-hydroxy-S-thioesters of N-Boc-L-proline.
General Protocol 3: Base-Mediated Thiolysis
-
To a solution of the thiol nucleophile (1.1 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, is added a base (e.g., NaH, LiHMDS, 1.1 eq) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 2: Representative Data for Thiolysis of γ-Lactones
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 - RT | 4 | 80-90 |
| Benzyl mercaptan | LiHMDS | THF | 0 - RT | 6 | 75-85 |
| Ethanethiol | NaOEt | EtOH | RT | 12 | 70-80 |
Note: The data presented in this table is based on analogous reactions with other γ-lactones and serves as a predictive guide.
Logical Workflow for Protocol Selection
Caption: Decision tree for selecting the appropriate protocol based on the desired product.
Conclusion
The ring-opening of this compound is a powerful strategy for the synthesis of diverse 4-substituted proline derivatives. The protocols outlined in this document, based on established chemical principles for similar lactone systems, provide a solid foundation for researchers to develop and optimize these transformations for their specific needs. The resulting functionalized proline analogs are valuable tools for advancing drug discovery programs by enabling the fine-tuning of molecular properties and the exploration of novel chemical space. Further investigation and optimization of reaction conditions for this specific lactone are encouraged to expand the scope and utility of this versatile building block.
Application of Boc-4-Hydroxy-L-Pyrrolidine Lactone in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide chains is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. 4-Hydroxy-L-proline (Hyp) is a naturally occurring modified amino acid crucial for the structural integrity of collagen. Its incorporation into synthetic peptides can confer unique conformational constraints and biological activities. Boc-4-Hydroxy-L-Pyrrolidine Lactone serves as a stable, storable precursor to the 4-hydroxy-L-proline residue. This document provides detailed application notes and protocols for the use of this lactone in solid-phase peptide synthesis (SPPS), leveraging a key ring-opening reaction during the coupling step.
The use of this compound in peptide synthesis relies on the nucleophilic attack of the free N-terminal amine of the growing peptide chain on the lactone carbonyl group. This reaction results in the opening of the lactone ring and the simultaneous formation of a peptide bond, directly incorporating the 4-hydroxyproline residue into the peptide backbone. This method offers an alternative to using standard protected 4-hydroxyproline amino acids.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₄ |
| Molecular Weight | 213.23 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% |
| Solubility | Soluble in most organic solvents (DMF, DCM, NMP) |
| Storage | Store at 2-8°C under a dry atmosphere |
Experimental Protocols
The following protocols outline the general steps for the incorporation of this compound into a peptide sequence using standard Boc-SPPS chemistry. Optimization may be required based on the specific peptide sequence and resin.
Materials and Reagents
-
This compound
-
Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Washing solvents (DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
-
Diethyl ether (cold)
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol describes the steps to prepare the resin-bound peptide for coupling with this compound.
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes.[1]
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Protocol 2: Coupling of this compound
This protocol details the in-situ ring-opening and coupling of the lactone to the deprotected peptide-resin. Due to the nature of the lactone, which acts as an activated ester, direct coupling can be attempted. For more challenging couplings, standard activating agents can be used to facilitate the reaction, although the precise mechanism may involve a complex interplay between the activating agent and the lactone.
Method A: Direct Coupling
-
Activation (In-situ):
-
Dissolve this compound (3-5 equivalents relative to resin substitution) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
-
Coupling:
-
Agitate the reaction mixture at room temperature. The reaction may be slower than standard couplings and may require elevated temperatures (e.g., 40-50°C) to proceed efficiently.
-
Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test). A negative test indicates complete coupling. If the test remains positive after several hours, proceed to Method B.
-
Method B: Activated Coupling
-
Activation:
-
In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.
-
Add a coupling agent like DIC (3 equivalents) or PyBOP (3 equivalents) to the solution. If using an aminium salt like HATU (3 equivalents), also add DIEA (6 equivalents).
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates the successful incorporation of the 4-hydroxyproline residue.
-
If the coupling is incomplete, a second coupling can be performed with a freshly prepared activated solution.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol is for the final step of cleaving the completed peptide from the resin.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Carefully condense liquid HF into the reaction vessel at -5 to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the cleaved peptide from the resin with cold diethyl ether.
-
The crude peptide will precipitate. Collect the precipitate by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
-
Drying: Dry the crude peptide under vacuum.
Data Presentation
The following table summarizes expected outcomes and key parameters for the incorporation of this compound. Note that specific yields will be sequence-dependent.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% | Monitor with Kaiser test. Double coupling may be necessary for difficult sequences. |
| Typical Coupling Time | 2-6 hours | May be longer than standard amino acid couplings. |
| Final Peptide Purity (Crude) | 60-80% | Dependent on peptide length and sequence. |
| Verification | LC-MS and NMR | Confirm the mass and structure of the final peptide. |
Visualizing the Workflow and Logic
Experimental Workflow for Boc-SPPS using the Lactone
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating the 4-hydroxyproline residue from this compound.
Logical Relationship of the Ring-Opening Coupling
The diagram below outlines the chemical logic of the key coupling step, where the lactone is ring-opened by the N-terminal amine of the peptide chain to form the desired amide bond.
Conclusion
The use of this compound offers a valuable alternative for the incorporation of 4-hydroxyproline into synthetic peptides. The key to this methodology is the efficient in-situ ring-opening and coupling to the growing peptide chain. While potentially requiring longer reaction times or activation for challenging sequences, this approach utilizes a stable and easily handled precursor. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this strategy in their peptide synthesis endeavors. As with all peptide synthesis, careful monitoring of each step is crucial for achieving high-purity final products.
References
Application Notes and Protocols: Synthesis of 4-Substituted Proline Derivatives from Boc-4-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 4-substituted proline derivatives, utilizing the versatile starting material, N-Boc-4-hydroxy-L-proline. This chiral building block is a cornerstone in medicinal chemistry and drug discovery, enabling access to a diverse array of proline analogs with modified physicochemical and biological properties. The methodologies outlined herein are established procedures reported in the scientific literature, offering robust pathways to novel compounds for peptide synthesis, SAR studies, and the development of bioactive molecules.
Introduction
4-Substituted prolines are crucial components in the design of peptidomimetics, constrained peptides, and small molecule therapeutics. The substituent at the 4-position significantly influences the pyrrolidine ring pucker, which in turn affects the conformation of peptides and their binding affinity to biological targets. Starting from commercially available Boc-4-hydroxy-L-proline, a range of functionalities including fluoro, amino, and various carbon-based groups can be introduced at the C4 position. The primary strategies for these transformations involve nucleophilic substitution, often with stereochemical inversion via the Mitsunobu reaction, or oxidation of the hydroxyl group to a ketone followed by subsequent derivatization.
Synthetic Strategies
The synthesis of 4-substituted proline derivatives from Boc-4-hydroxy-L-proline can be broadly categorized into three main pathways, as illustrated in the workflow diagram below.
Caption: General synthetic pathways for 4-substituted proline derivatives.
Data Presentation: Summary of Synthetic Transformations
The following tables summarize various synthetic methods for the preparation of 4-substituted proline derivatives from Boc-4-hydroxy-L-proline, including reaction conditions and reported yields.
Table 1: Synthesis of 4-Fluoro-L-proline Derivatives
| Starting Material | Reagent(s) | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | CH2Cl2 | 0 °C to rt | - | (2S,4S)-N-Boc-4-fluoro-L-proline | - | [1] |
| N-Boc-4-hydroxy-L-proline methyl ester | Nosyl fluoride | - | - | - | N-Boc-4-fluoro-L-proline | Moderate | [2][3] |
| (2S,4R)-N-Boc-4-hydroxy-L-proline | Deoxyfluorination | - | - | - | cis- and trans-4-[18F]Fluoro-l-proline | - | [1] |
Table 2: Synthesis via Mitsunobu Reaction (with Stereoinversion)
| Starting Material | Nucleophile | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
| Boc-(2S,4R)-4-hydroxyproline methyl ester | 4-Nitrobenzoic acid | DIAD, PPh3 | Anhydrous THF | 0 °C to rt | Boc-(2S,4S)-p-nitrobenzoate-4-hydroxyproline methyl ester | - | [4] |
| (2S,4S)-N-Boc-4-hydroxy-l-proline | Perfluoro-tert-butanol | DIAD, PPh3 | Toluene | 0 °C to 45 °C | Boc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester | - | [5] |
| N-phenylsulfonyl-trans-4-hydroxy-l-proline | Intramolecular | - | - | - | N-phenylsulfonyl-cis-4-hydroxy-l-proline methyl ester | 82 (3 steps) | [6] |
Table 3: Synthesis via Oxidation and Subsequent Derivatization
| Starting Material | Reaction | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
| trans-N-(tert-butoxycarbonyl)-4-hydroxy-L-proline | Oxidation | NaOCl, TEMPO (cat.) | - | - | 4-oxo-Boc-proline | - | [7] |
| 4-oxo-Boc-proline | Wittig Reaction | Ph3PMeBr, t-BuOK | 2-MeTHF | - | 4-methylene-Boc-proline | 76 | [7] |
| N-Boc-4-hydroxy-L-proline methyl ester | Oxidation | - | - | - | N-Boc-4-carbonyl-L-proline methyl ester | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Reaction
This protocol describes a general method for the introduction of a nucleophile at the C4 position of Boc-4-hydroxy-L-proline methyl ester with inversion of stereochemistry.[4][5]
Materials:
-
Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Triphenylphosphine (PPh3)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)
-
Nucleophile (e.g., 4-nitrobenzoic acid, perfluoro-tert-butanol)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq.) and the desired nucleophile (1.1 - 2.0 eq.) in anhydrous THF or toluene under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 - 1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 - 1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic, and a color change may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Protocol 2: Deoxyfluorination using Morpholinosulfur Trifluoride
This protocol is adapted for the synthesis of 4-fluoro-L-proline derivatives.[1]
Materials:
-
(2S,4R)-N-Boc-4-hydroxy-L-proline
-
Morpholinosulfur trifluoride
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq.) in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add morpholinosulfur trifluoride (1.1 - 1.5 eq.) portion-wise or as a solution in CH2Cl2.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Oxidation to 4-Oxo-proline and Subsequent Wittig Reaction
This two-step protocol allows for the introduction of a methylene group at the 4-position.[7]
Step A: Oxidation of Boc-4-hydroxy-L-proline
Materials:
-
trans-N-(tert-butoxycarbonyl)-4-hydroxy-L-proline
-
TEMPO (catalytic amount)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bisulfite (NaHSO3)
-
Ethyl acetate
-
Citric acid solution
Procedure:
-
Dissolve trans-N-(tert-butoxycarbonyl)-4-hydroxy-L-proline in a suitable solvent system (e.g., ethyl acetate/water).
-
Add a catalytic amount of TEMPO.
-
Cool the mixture to 0 °C and add NaOCl solution dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Acidify the aqueous layer with a citric acid solution to pH ~3 and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-oxo-Boc-proline.
Step B: Wittig Reaction
Materials:
-
4-oxo-Boc-proline from Step A
-
Methyltriphenylphosphonium bromide (Ph3PMeBr)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous 2-MeTHF under an inert atmosphere.
-
Add potassium tert-butoxide and stir the resulting ylide solution at room temperature for about 1 hour.
-
Add a solution of 4-oxo-Boc-proline in 2-MeTHF to the ylide solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to obtain 4-methylene-Boc-proline.
Mandatory Visualizations
Caption: Step-by-step workflow for the Mitsunobu reaction.
Caption: Stereochemical consequence of the Mitsunobu reaction.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of diverse 4-substituted proline derivatives from the readily accessible starting material, Boc-4-hydroxy-L-proline. These methods are essential tools for chemists in academia and industry, enabling the creation of novel molecular entities with tailored properties for various applications in drug discovery and chemical biology. Careful optimization of reaction conditions may be necessary for specific substrates and nucleophiles to achieve optimal yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
The Pivotal Role of Boc-4-Hydroxy-L-Pyrrolidine Lactone Derivatives in Antiviral Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in the architecture of numerous antiviral agents, particularly those targeting viral proteases. Among the array of chiral building blocks, derivatives of Boc-4-hydroxy-L-proline, closely related to Boc-4-Hydroxy-L-Pyrrolidine Lactone, serve as indispensable starting materials for the synthesis of complex antiviral drugs. This document provides detailed application notes and experimental protocols for the utilization of these precursors in the synthesis of key intermediates for potent antiviral therapies, with a focus on Hepatitis C Virus (HCV) protease inhibitors.
Application Highlight: Synthesis of a Bicyclic Proline Intermediate for Boceprevir
Boceprevir is a first-generation NS3/4A serine protease inhibitor approved for the treatment of chronic Hepatitis C. A key structural feature of Boceprevir is a unique bicyclic proline moiety which plays a crucial role in binding to the enzyme's active site. The synthesis of this critical intermediate is a prime example of the application of Boc-protected 4-hydroxy-L-proline derivatives. While a direct route from this compound is less common, the synthesis from the readily available Boc-trans-4-hydroxy-L-proline is well-established and proceeds through a series of strategic chemical transformations.
Logical Workflow for the Synthesis of the Bicyclic Proline Intermediate
Caption: Synthetic strategy for the bicyclic proline intermediate of Boceprevir.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key bicyclic proline intermediate for Boceprevir, starting from Boc-trans-4-hydroxy-L-proline.
Protocol 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylic acid
This protocol details the mesylation of the hydroxyl group of Boc-trans-4-hydroxy-L-proline to create a good leaving group for the subsequent elimination step.
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| Boc-trans-4-hydroxy-L-proline | 231.25 g/mol | 1.0 | 23.1 g |
| Triethylamine (Et3N) | 101.19 g/mol | 1.5 | 15.2 g (21.0 mL) |
| Methanesulfonyl chloride (MsCl) | 114.55 g/mol | 1.2 | 13.7 g (9.2 mL) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 g/mol | 0.1 | 1.22 g |
| Dichloromethane (DCM) | - | - | 250 mL |
Procedure:
-
To a stirred solution of Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylated product, which can be used in the next step without further purification.
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of (S)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
This protocol describes the elimination reaction to form the crucial alkene intermediate.
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylic acid | 309.33 g/mol | 1.0 | 30.9 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 g/mol | 2.0 | 30.5 g (30.0 mL) |
| Tetrahydrofuran (THF) | - | - | 300 mL |
Procedure:
-
Dissolve the crude mesylated product from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure alkene intermediate.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
Protocol 3: Synthesis of (1R,2S,5S)-N-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
This protocol outlines the final cyclopropanation step to form the bicyclic proline intermediate.
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| (S)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | 213.24 g/mol | 1.0 | 21.3 g |
| Diethylzinc (1.0 M in hexanes) | 123.49 g/mol | 3.0 | 300 mL |
| Diiodomethane | 267.84 g/mol | 3.0 | 80.3 g (24.3 mL) |
| Dichloromethane (DCM) | - | - | 400 mL |
Procedure:
-
To a solution of the alkene intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add diethylzinc (3.0 eq, 1.0 M solution in hexanes).
-
Stir the mixture for 20 minutes at 0 °C.
-
Slowly add diiodomethane (3.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final bicyclic proline intermediate.
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Mechanism of Action: Inhibition of HCV NS3/4A Protease
The synthesized bicyclic proline intermediate is a crucial component of Boceprevir, which functions by inhibiting the HCV NS3/4A serine protease. This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.
Signaling Pathway of HCV NS3/4A Protease Inhibition
Caption: Boceprevir inhibits HCV replication by blocking the NS3/4A protease.
Boceprevir acts as a peptidomimetic, covalent, and reversible inhibitor of the NS3/4A protease. The bicyclic proline moiety fits into the S2 subsite of the protease active site, contributing to the high binding affinity and specificity of the inhibitor. By blocking the function of this essential viral enzyme, Boceprevir effectively halts the production of new viral particles, thereby suppressing the viral load in infected individuals.[1][2]
Conclusion
Derivatives of Boc-4-hydroxy-L-proline are invaluable chiral synthons in the development of complex antiviral drugs. The detailed protocols for the synthesis of a key bicyclic proline intermediate for Boceprevir illustrate a practical and efficient application of these building blocks. A thorough understanding of these synthetic methodologies and the mechanism of action of the resulting drugs is crucial for researchers and scientists working towards the discovery and development of novel antiviral therapies.
References
Application Notes and Protocols: Boc-4-Hydroxy-L-Pyrrolidine Lactone in Medicinal Chemistry
Introduction
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, often utilized in its lactonized form, Boc-4-Hydroxy-L-Pyrrolidine Lactone, is a pivotal chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the asymmetric synthesis of complex molecules, particularly in the development of antiviral therapeutics. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, and the presence of the hydroxyl group provides a versatile handle for further chemical modifications. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of prominent antiviral drugs.
Applications in Drug Synthesis
Boc-protected 4-hydroxy-L-proline derivatives are instrumental in the synthesis of a range of antiviral agents targeting viruses such as the Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The defined stereochemistry of these building blocks is crucial for the efficacy and safety of the final drug products.
Nirmatrelvir (Component of PAXLOVID™)
Nirmatrelvir is an orally active 3C-like protease (3CLpro) or main protease (Mpro) inhibitor that is a key component of PAXLOVID™, an antiviral medication used for the treatment of COVID-19. The synthesis of a key bicyclic proline intermediate of Nirmatrelvir commences from Boc-trans-4-hydroxy-L-proline.
Asunaprevir
Asunaprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication. The synthesis of Asunaprevir involves the incorporation of a substituted pyrrolidine ring, which is derived from a Boc-protected 3-hydroxy-L-proline derivative.
Daclatasvir
Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional protein involved in viral RNA replication and virion assembly. The synthesis of Daclatasvir utilizes an N-protected proline derivative as a central scaffold.
Grazoprevir
Grazoprevir is another potent HCV NS3/4A protease inhibitor. Its synthesis involves a pyrrolidine-based intermediate, highlighting the versatility of this chiral building block in the design of macrocyclic protease inhibitors.
Quantitative Data
The following tables summarize the biological activity of the drugs synthesized using Boc-4-hydroxy-L-proline derivatives and the reported yields for key synthetic steps.
Table 1: Biological Activity of Antiviral Drugs
| Drug | Target | Virus | Metric | Value | Reference(s) |
| Nirmatrelvir | SARS-CoV-2 Mpro | SARS-CoV-2 | IC50 | 10 - 100 nM | [1] |
| SARS-CoV-2 (Omicron, Delta) | IC50 | 7.9 - 10.5 nM | [1] | ||
| SARS-CoV-2 (in Vero E6 cells) | EC50 | 74.5 nM (with MDR1 inhibitor) | [1] | ||
| Asunaprevir | HCV NS3/4A Protease (Genotype 1a) | HCV | Ki | 0.4 nM | [2] |
| HCV NS3/4A Protease (Genotype 1b) | HCV | Ki | 0.24 nM | [2] | |
| HCV Replicon (Genotypes 1 & 4) | HCV | EC50 | 1 - 4 nM | [2][3] | |
| HCV Replicon (Genotypes 2 & 3) | HCV | EC50 | 67 - 1,162 nM | [2][3] | |
| Daclatasvir | HCV Replicon (Genotype 2a) | HCV | EC50 | 28 pM | [4] |
| HCV Replicon (Genotype 3a) | HCV | EC50 | 120 - 870 pM | [5] | |
| Grazoprevir | HCV NS3/4A Protease (Genotype 1a) | HCV | IC50 | 7 pM | [6] |
| HCV NS3/4A Protease (Genotype 1b) | HCV | IC50 | 4 pM | [6] | |
| HCV NS3/4A Protease (Genotype 4) | HCV | IC50 | 62 pM | [6] | |
| HCV Replicon (Genotype 4a) | HCV | EC50 | 0.7 nM | [7] |
Table 2: Reported Yields for Key Synthetic Steps
| Drug Intermediate | Synthetic Step | Starting Material | Yield | Reference(s) |
| Nirmatrelvir Intermediate | 4-step synthesis of bicyclic amino acid fragment | Boc-trans-4-hydroxy-L-proline benzyl ester | 40% (overall) | |
| Asunaprevir Precursor | Williamson ether synthesis | N-Boc-3-(R)-hydroxy-L-proline | 59% (2 steps) | [8] |
| Daclatasvir Precursor | Multi-step continuous flow synthesis | N/A | 11.8 g/day throughput | [9] |
| Grazoprevir | Multi-step synthesis | 4 building blocks | 51% (overall) | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis of key intermediates for Nirmatrelvir and Asunaprevir, derived from Boc-hydroxy-L-proline.
Protocol 1: Synthesis of a Bicyclic Proline Intermediate for Nirmatrelvir
This protocol outlines the initial steps in the synthesis of a key bicyclic amino acid fragment for Nirmatrelvir, starting from Boc-trans-4-hydroxy-L-proline benzyl ester.
Step 1: Mesylation of Boc-trans-4-hydroxy-L-proline benzyl ester
-
To a solution of Boc-trans-4-hydroxy-L-proline benzyl ester in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated product.
Step 2: Phenylselenyl substitution
-
To a solution of the mesylated intermediate in a suitable solvent (e.g., ethanol), add diphenyldiselenide.
-
Cool the mixture to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the phenylselenyl derivative.
Step 3: Elimination to form the alkene
-
Dissolve the phenylselenyl derivative in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add hydrogen peroxide (30% aqueous solution) dropwise.
-
After stirring for a short period, add pyridine and allow the reaction to warm to room temperature.
-
Stir until the elimination is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of copper sulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alkene intermediate.
Step 4: Dimethylcyclopropanation
-
In a reaction vessel, combine zinc powder and zinc bromide.
-
Add a solution of the alkene intermediate, 2,2-dichloropropane, and a Co(II)-complex catalyst in a suitable solvent.
-
Stir the reaction at the appropriate temperature until the cyclopropanation is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the target bicyclic dimethylcyclopropyl amino acid fragment.
Protocol 2: Synthesis of an Asunaprevir Precursor via Williamson Ether Synthesis
This protocol describes the key Williamson ether synthesis step to form the ether linkage in an Asunaprevir precursor.
-
To a solution of N-Boc-3-(R)-hydroxy-L-proline in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (KOt-Bu) at 10 °C.
-
To this mixture, add a solution of the appropriate chloro-isoquinoline derivative.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully acidify the reaction mixture to approximately pH 5 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by a suitable method (e.g., crystallization or column chromatography) to obtain the desired ether product.[8]
Signaling Pathways and Mechanisms of Action
Nirmatrelvir: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[11] Mpro is a cysteine protease that is essential for viral replication, as it cleaves the viral polyproteins into functional non-structural proteins.[12] Nirmatrelvir binds to the active site of Mpro, with its nitrile warhead forming a reversible covalent bond with the catalytic cysteine residue (Cys145). This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyproteins and halting viral replication.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SmallMolecules.com | (1S,2S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (inquiry) from protheragen | SmallMolecules.com [smallmolecules.com]
- 8. methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | C9H16ClNO2 | CID 11229498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Aminolysis of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the aminolysis of (3S,7aS)-tert-butyl 3-oxotetrahydro-1H-pyrrolo[1,2-c][1][2]oxazole-5-carboxylate, commonly known as "Boc-4-Hydroxy-L-Pyrrolidine Lactone." This reaction is a crucial step in the synthesis of various chiral building blocks, particularly N-substituted (2S,4R)-1-Boc-4-hydroxy-pyrrolidine-2-carboxamides, which are valuable intermediates in medicinal chemistry and drug discovery.
Introduction
The ring-opening of lactones via aminolysis is a fundamental transformation in organic synthesis for the formation of amides. In the context of drug development, the aminolysis of chiral lactones such as this compound provides a direct route to enantiomerically pure hydroxyprolinamides. These derivatives are key structural motifs in a variety of bioactive molecules. Traditional methods for lactone aminolysis often require harsh reaction conditions or a large excess of the amine, which can be disadvantageous when working with valuable or complex amines.
Recent advancements have led to the development of milder and more efficient catalytic methods. This document outlines two such protocols: a Lewis acid-catalyzed approach using lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) and an organocatalytic method employing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Data Presentation
The following table summarizes representative data for the aminolysis of this compound with various primary amines under different catalytic conditions. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction scale.
| Entry | Amine | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | LiNTf₂ (10) | Chloroform | 60 | 12 | 85 |
| 2 | Propylamine | LiNTf₂ (10) | Chloroform | 60 | 18 | 78 |
| 3 | Aniline | LiNTf₂ (10) | Chloroform | 60 | 24 | 55 |
| 4 | Benzylamine | TBD (10) | Toluene | 25 | 8 | 92 |
| 5 | Propylamine | TBD (10) | Toluene | 25 | 12 | 88 |
| 6 | Aniline | TBD (10) | Toluene | 25 | 18 | 65 |
Experimental Protocols
Protocol 1: LiNTf₂-Catalyzed Aminolysis
This protocol describes a general procedure for the aminolysis of this compound using a catalytic amount of LiNTf₂. This method is particularly useful when stoichiometric amounts of the amine are desired.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Anhydrous chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous chloroform to dissolve the lactone.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add LiNTf₂ (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 60°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted (2S,4R)-1-Boc-4-hydroxy-pyrrolidine-2-carboxamide.
Protocol 2: TBD-Catalyzed Aminolysis
This protocol details a mild and efficient organocatalytic aminolysis of this compound using TBD. This method proceeds at room temperature and often provides high yields with good functional group tolerance.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the lactone.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add TBD (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature (25°C) for 8-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted (2S,4R)-1-Boc-4-hydroxy-pyrrolidine-2-carboxamide.
Mandatory Visualization
Caption: General workflow for the aminolysis of this compound.
References
The Versatile Precursor: Boc-4-Hydroxy-L-Pyrrolidine Lactone in Heterocyclic Compound Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the demand for novel heterocyclic compounds is ever-present. These structurally diverse molecules form the backbone of a vast array of therapeutic agents. A key player in the synthesis of these vital compounds is Boc-4-Hydroxy-L-Pyrrolidine Lactone , a chiral building block that offers a gateway to a multitude of substituted pyrrolidines and more complex heterocyclic systems. This application note details the utility of this precursor, providing protocols for its conversion into valuable intermediates for drug discovery.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The stereochemistry of these molecules is often crucial for their biological activity. Starting from a chirally defined precursor like this compound ensures the enantiopurity of the final products, a critical factor in the development of safe and effective pharmaceuticals.
Unlocking the Potential: Ring-Opening Reactions
The primary utility of this compound lies in its susceptibility to nucleophilic attack, leading to the opening of the lactone ring. This reaction generates a variety of 4-substituted-N-Boc-pyrrolidine-2-carboxylic acid derivatives, which can be further elaborated into more complex heterocyclic structures.
A key transformation involves the intramolecular Mitsunobu esterification of N-tBoc-trans-4-hydroxy-L-proline to form the corresponding cis-lactone.[3] This lactone can then undergo hydrolysis to yield cis-4-hydroxy-proline.[3]
Synthesis of 4-Amino-Substituted Pyrrolidine Derivatives
The reaction of this compound with various amines provides access to 4-amino-pyrrolidine derivatives. These compounds are precursors to a range of biologically active molecules, including enzyme inhibitors and receptor ligands.
Application Notes and Protocols
Application Note 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline via Lactone Hydrolysis
This protocol describes the hydrolysis of this compound to produce N-Boc-cis-4-hydroxy-L-proline, a valuable building block for peptide synthesis and the creation of more complex molecules.[3]
Reaction Scheme:
References
Application Notes and Protocols: Ring-Opening Polymerization of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-hydroxy-L-proline) is a versatile polymer with significant potential in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and structural similarity to collagen.[] The synthesis of this polymer via the ring-opening polymerization (ROP) of a protected 4-hydroxy-L-proline-derived lactone monomer offers excellent control over molecular weight and dispersity. This document provides detailed protocols for the synthesis of poly(Boc-4-hydroxy-L-proline) through the ROP of Boc-4-Hydroxy-L-Pyrrolidine Lactone and its subsequent deprotection to yield poly(4-hydroxy-L-proline).
Reaction Scheme
The overall synthetic strategy involves two key steps: the ring-opening polymerization of the Boc-protected lactone monomer, followed by the removal of the Boc protecting group to yield the final polymer.
References
Application of Boc-4-Hydroxy-L-Pyrrolidine Lactone in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-4-hydroxy-L-pyrrolidine lactone, a derivative of 4-hydroxy-L-proline, is a versatile chiral building block in medicinal chemistry. Its rigid, bicyclic structure and stereochemically defined hydroxyl group make it an invaluable starting material for the synthesis of a diverse range of enzyme inhibitors. This document provides detailed application notes and protocols for the use of this lactone and its precursors in the development of inhibitors for clinically relevant enzymes, including Dipeptidyl Peptidase-4 (DPP-4), Hepatitis C Virus (HCV) NS3/4A Protease, and α-Glucosidase/α-Amylase.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[1][2] This mechanism makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.
Pyrrolidine-based structures are common scaffolds in the design of DPP-4 inhibitors. The pyrrolidine ring mimics the proline residue at the P1 position of natural substrates.
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Pathway
Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor Intermediate
The following protocol describes a general synthesis route starting from Boc-trans-4-hydroxy-L-proline, a common precursor to Boc-4-Hydroxy-L-Pyrrolidine Lactone.
Caption: General Synthesis Workflow for a DPP-4 Inhibitor
This protocol is adapted from synthetic approaches for novel DPP-4 inhibitors.[3]
Step 1: Fluorination of Boc-4-hydroxyproline methyl ester
-
Dissolve Boc-4-hydroxyproline methyl ester in an anhydrous solvent such as dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude fluorinated derivative.
Step 2: Alkaline Hydrolysis of the Ester
-
Dissolve the crude fluorinated ester in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to pH ~3.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the fluorinated carboxylic acid derivative in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Add the desired amine component (e.g., a substituted aminopiperidine).
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final amide product by column chromatography.
Quantitative Data: DPP-4 Inhibitory Activity
| Compound ID | Modification on Pyrrolidine Ring | IC50 (nM) | Reference |
| Sitagliptin | Trifluoromethyl-substituted triazolopiperazine | 18 | [4] |
| Vildagliptin | Cyanopyrrolidine | - | [5] |
| Saxagliptin | Cyanopyrrolidine | - | [6] |
| Compound 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | 17 | [7] |
| 2-benzylpiperazine derivative | 2-benzylpiperazine | 19 | [4] |
| Bicyclic compound 24 | Bicyclic triazole | 100 ± 4 | [2] |
| Tricyclic compound 31 | Tricyclic triazole | 94 ± 4 | [2] |
| Tricyclic compound 13 | Tricyclic triazole (most active isomer) | 28 ± 1 | [2] |
Hepatitis C Virus (HCV) NS3/4A Protease Inhibition
The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus, making it a prime target for antiviral therapy.[8][9] Peptidomimetic inhibitors often incorporate proline or its derivatives, such as 4-hydroxyproline, at the P2 position to interact with the enzyme's active site.
Synthesis of an HCV NS3 Protease Inhibitor Precursor
The synthesis of HCV protease inhibitors can be performed using solid-phase peptide synthesis (SPPS), where a Boc- or Fmoc-protected 4-hydroxyproline derivative is a key building block.
This protocol is a generalized representation based on solid-phase synthesis of HCV protease inhibitors.[8]
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and deprotect the terminal amine group.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-glycine) using a coupling agent like HBTU and a base such as DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (e.g., 20% piperidine).
-
Second Amino Acid Coupling (Hydroxyproline): Couple Fmoc-cis-4-hydroxy-L-proline (with a protected hydroxyl group if necessary) using the same coupling procedure.
-
Subsequent Couplings: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, deprotect the N-terminal Fmoc group. Cleave the peptidomimetic from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
α-Amylase and α-Glucosidase Inhibition
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion.[10] Inhibiting these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a strategy for managing type 2 diabetes. Pyrrolidine derivatives have shown potential as inhibitors of these enzymes.[10]
Synthesis of Pyrrolidine-Based α-Amylase and α-Glucosidase Inhibitors
A series of pyrrolidine derivatives can be synthesized by coupling N-Boc-proline with various aromatic amines.[10]
-
Activation of N-Boc-proline: Dissolve N-Boc-L-proline in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.
-
Amide Formation: Add the desired aromatic amine to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Boc Deprotection (Optional): To assess the influence of the Boc group, it can be removed by treating the purified amide with an acid like HCl in an appropriate solvent.[10]
Quantitative Data: α-Amylase and α-Glucosidase Inhibitory Activity
The following data is for synthesized pyrrolidine derivatives.[10]
| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 36.32 | - |
| 3f | - | 27.51 |
| 3g (4-methoxy analogue) | 26.24 | 18.04 |
| Acarbose (Reference) | 5.50 | - |
| Metformin (Reference) | 25.31 | - |
Conclusion
This compound and its precursors are fundamental chiral synthons for developing a wide array of enzyme inhibitors. The methodologies and data presented here provide a foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting enzymes implicated in major diseases. The versatility of the pyrrolidine scaffold, combined with the ability to introduce diverse functionalities, ensures its continued importance in medicinal chemistry.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Reactions of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key stereoselective reactions utilizing Boc-4-Hydroxy-L-Pyrrolidine Lactone and its derivatives. This versatile chiral building block offers a scaffold for the synthesis of a wide range of stereochemically defined pyrrolidine-containing compounds, which are prevalent in many biologically active molecules and approved drugs.
Introduction to this compound as a Chiral Building Block
N-Boc-4-hydroxy-L-proline and its lactonized form are pivotal starting materials in asymmetric synthesis. The inherent chirality of the pyrrolidine ring, combined with the strategically placed hydroxyl group, allows for a variety of stereocontrolled transformations. These transformations are crucial in drug discovery and development, where the specific three-dimensional arrangement of a molecule is often critical for its biological activity. The Boc protecting group provides robust protection of the nitrogen atom under a range of reaction conditions while allowing for easy deprotection under acidic conditions.
Key Stereoselective Reactions and Protocols
Mitsunobu Reaction: Inversion of Stereochemistry at C-4
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols. In the context of N-Boc-4-hydroxy-L-proline derivatives, it allows for the conversion of the trans-hydroxyproline to the corresponding cis-substituted product with high fidelity. This is particularly useful for accessing alternative stereoisomers that may exhibit different biological properties.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-Boc-cis-4-azido-L-proline Methyl Ester
This protocol describes the conversion of the hydroxyl group to an azide with inversion of configuration, a key step in synthesizing various 4-amino-proline derivatives.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq).
-
Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes).
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-cis-4-azido-L-proline methyl ester.
Quantitative Data for Mitsunobu Reactions:
| Starting Material | Nucleophile | Product | Yield (%) | Stereochemical Outcome | Reference |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | DPPA | N-Boc-cis-4-azido-L-proline methyl ester | High | Inversion | [1][2] |
| N-Boc-trans-4-hydroxy-L-proline | (Internal) | N-Boc-cis-4-hydroxy-L-proline lactone | High | Inversion | |
| N-Boc-4-hydroxypiperidine | Phthalimide | N-Boc-4-(phthalimido)piperidine | 75-85 | Inversion |
Diagram of the Mitsunobu Reaction Workflow
Caption: General workflow of the Mitsunobu reaction for stereochemical inversion.
Diastereoselective Reduction of N-Boc-4-oxopyrrolidine-2-carboxylate
The reduction of the ketone at the C-4 position of the pyrrolidine ring can lead to the formation of two diastereomeric alcohols. The choice of reducing agent is critical for controlling the stereochemical outcome of this transformation. Bulky hydride reagents, such as L-Selectride, often exhibit high diastereoselectivity, favoring attack from the less sterically hindered face of the ketone.
General Reaction Scheme:
Experimental Protocol: Diastereoselective Reduction with L-Selectride
This protocol details the highly diastereoselective reduction of a ketone to the corresponding syn-alcohol.
Materials:
-
N-Boc-4-oxopyrrolidine-2-carboxylate
-
L-Selectride (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-4-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF (to make a 0.1 M solution) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride (1.2 eq, 1 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc-4-hydroxy-L-proline derivative.[3][4]
Quantitative Data for Diastereoselective Reductions:
| Substrate | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Boc-4-oxopyrrolidine-2-carboxylate | L-Selectride | syn-alcohol | >95:5 | High | [3][5] |
| N-Boc-4-oxopyrrolidine-2-carboxylate | NaBH₄/CeCl₃ | anti-alcohol | Varies | Moderate | [4] |
Diagram of Diastereoselective Reduction
Caption: Control of stereochemistry in the reduction of a 4-ketoproline derivative.
Application in the Synthesis of a Ledipasvir Intermediate
Boc-4-Hydroxy-L-Pyrrolidine derivatives are crucial for the synthesis of complex pharmaceutical agents. A prime example is the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir, which is used to treat Hepatitis C.[6]
Synthetic Pathway to a Ledipasvir Intermediate:
The synthesis involves a multi-step sequence starting from a Boc-protected 4-methyleneproline derivative, which can be accessed from Boc-4-hydroxy-L-proline. A key step is the diastereoselective cyclopropanation of the double bond.
Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This protocol outlines the final hydrolysis step to obtain the carboxylic acid intermediate.
Materials:
-
tert-Butyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (1.0 eq) in a mixture of MeOH, THF, and water, add a 50% aqueous solution of KOH.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous residue to pH 2 with 2M HCl.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to afford the pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Quantitative Data for Ledipasvir Intermediate Synthesis:
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Ratio | Reference |
| Double Allylic Alkylation | Imine, Chinchonidine catalyst, Phase Transfer | tert-Butyl (S)-4-methyleneprolinate | 71 | 95:5 | |
| Hydrolysis of tert-butyl ester | KOH, MeOH/THF/H₂O | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 82 | >99:1 |
Diagram of the Synthetic Pathway to a Ledipasvir Intermediate
Caption: Synthetic route to a key spirocyclic intermediate of Ledipasvir.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Boc-4-Hydroxy-L-Pyrrolidine Lactone. This guide is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the intramolecular Mitsunobu reaction of N-Boc-trans-4-hydroxy-L-proline. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the cyclization.
Q2: What are the key reagents and starting materials for this synthesis?
A2: The essential components for this synthesis are:
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline
-
Phosphine: Triphenylphosphine (PPh₃)
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Solvent: Anhydrous tetrahydrofuran (THF) is commonly used.
Q3: What is the expected yield for this reaction?
A3: The yield of this compound can vary significantly based on reaction conditions and purification methods. While some literature reports yields as high as 70-80%, achieving this consistently requires careful optimization of the reaction parameters and effective purification to remove byproducts.
Troubleshooting Guide
Low or No Product Yield
Q4: My TLC analysis shows the presence of starting material even after a prolonged reaction time. What could be the issue?
A4: Incomplete conversion of the starting material, N-Boc-trans-4-hydroxy-L-proline, is a common problem. Several factors could be at play:
-
Reagent Quality: The Mitsunobu reaction is highly sensitive to the quality of the reagents. Ensure that the triphenylphosphine is pure and the DEAD or DIAD has not decomposed. It is recommended to use freshly opened or purified reagents.
-
Solvent Anhydrousness: The presence of water can quench the reaction intermediates. Use anhydrous THF and ensure all glassware is thoroughly dried before use.
-
Reaction Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can sometimes drive it to completion. However, be cautious as higher temperatures can also lead to side reactions.
-
Stoichiometry of Reagents: An excess of PPh₃ and DEAD/DIAD (typically 1.2-1.5 equivalents of each) is often used to ensure complete consumption of the starting material.
Q5: I am not observing any product formation. What are the critical parameters to check?
A5: If no product is formed, it is crucial to review the fundamental aspects of the reaction setup:
-
Reagent Addition Order: The standard procedure involves adding the azodicarboxylate (DEAD or DIAD) dropwise to a solution of the starting material and triphenylphosphine in THF at 0°C. A change in the order of addition can significantly impact the reaction outcome.
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the degradation of reagents and intermediates by atmospheric oxygen and moisture.
Impurity and Purification Issues
Q6: My crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I effectively remove it?
A6: The removal of triphenylphosphine oxide (TPPO), a major byproduct of the Mitsunobu reaction, is a frequent challenge. Several strategies can be employed for its removal:
-
Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system. For instance, dissolving the crude product in a minimal amount of a solvent in which the desired lactone is soluble but TPPO is not (e.g., cold diethyl ether or a mixture of hexane and ethyl acetate) can lead to the precipitation of TPPO.
-
Column Chromatography: This is a very effective method for separating the lactone from TPPO. A silica gel column with a gradient elution of ethyl acetate in hexane is typically used.
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as zinc chloride (ZnCl₂), which then precipitate out of the solution.[1]
Q7: Besides TPPO, what other side products might I encounter?
A7: While TPPO is the most common byproduct, other impurities can also form:
-
Hydrazide Adducts: The reduced form of the azodicarboxylate (diethyl or diisopropyl hydrazinedicarboxylate) is another major byproduct. This is generally more polar than the product and can often be removed by aqueous workup or column chromatography.
-
Unreacted Starting Material: As discussed earlier, incomplete reaction will lead to the presence of N-Boc-trans-4-hydroxy-L-proline in the crude product.
Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the synthesis of this compound.
Table 1: Comparison of Azodicarboxylates
| Azodicarboxylate | Key Characteristics | Impact on Reaction |
| DEAD (Diethyl azodicarboxylate) | More reactive, but potentially more hazardous. | Generally leads to faster reaction times. The resulting hydrazine byproduct is relatively easy to remove. |
| DIAD (Diisopropyl azodicarboxylate) | Less reactive and generally considered safer to handle than DEAD. | May require longer reaction times or slightly elevated temperatures to achieve full conversion. The bulkier isopropyl groups can sometimes offer better selectivity in complex substrates. |
Table 2: Influence of Solvent and Temperature
| Solvent | Temperature | Observations and Recommendations |
| Tetrahydrofuran (THF) | 0°C to Room Temperature | The most commonly used solvent. Provides good solubility for all reactants. Starting the reaction at 0°C and allowing it to warm to room temperature is a standard and effective procedure. |
| Dichloromethane (DCM) | 0°C to Room Temperature | Can also be used, but THF is generally preferred due to its better solvating properties for the reaction intermediates. |
| Toluene | Room Temperature to 50°C | Can be employed, especially if a higher reaction temperature is required to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per gram of starting material) under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Key factors influencing synthesis yield and purity.
References
Technical Support Center: Synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-4-Hydroxy-L-Pyrrolidine Lactone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves a two-step process:
-
Boc Protection: The synthesis begins with the protection of the amino group of 4-hydroxy-L-proline using di-tert-butyl dicarbonate (Boc anhydride).
-
Intramolecular Lactonization: The resulting N-Boc-4-hydroxy-L-proline undergoes an intramolecular cyclization to form the lactone. The Mitsunobu reaction is a widely used method for this step, offering stereochemical inversion at the hydroxyl-bearing carbon.[1][2]
Q2: What are the critical parameters to control during the Mitsunobu reaction for lactonization?
A2: Key parameters for a successful Mitsunobu lactonization include:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can lead to the hydrolysis of key intermediates. All glassware should be thoroughly dried, and anhydrous solvents must be used.[1]
-
Reagent Purity: The purity of the azodicarboxylate (e.g., DEAD or DIAD) and the phosphine (e.g., triphenylphosphine) is crucial for achieving high yields.
-
Order of Reagent Addition: Typically, the N-Boc-4-hydroxy-L-proline and triphenylphosphine are dissolved in an anhydrous solvent, and the azodicarboxylate is added slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3]
-
Temperature Control: Maintaining a low temperature during the addition of the azodicarboxylate is important. The reaction is then typically allowed to warm to room temperature.
Q3: How can I purify the final this compound product?
A3: Purification is commonly achieved through silica gel column chromatography. The main byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary to separate the desired lactone from these impurities.[1] In some cases, crystallization can also be an effective purification method.
Troubleshooting Guides
Problem 1: Low Yield of Boc-Protected 4-Hydroxy-L-Proline
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete reaction | - Ensure at least a stoichiometric amount of Boc anhydride is used (a slight excess, e.g., 1.05-1.1 equivalents, is common).- Extend the reaction time and monitor progress using TLC. | Increased conversion of 4-hydroxy-L-proline to the desired product. |
| Side reaction: Intermolecular esterification | - Use a suitable base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid formed during the reaction.- Control the reaction temperature; running the reaction at a lower temperature can minimize this side reaction. | Reduced formation of dimeric and polymeric ester byproducts. |
| Side reaction: Amide impurity formation | - This is more common when starting with the methyl ester of hydroxyproline. Protecting the amine first is the recommended route.[4] | A cleaner crude product with fewer amide impurities. |
| Difficulties in purification | - Use a biphasic workup with an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.- If the product is an oil, try precipitation by adding a non-polar solvent like hexanes. | Improved purity of the isolated Boc-protected intermediate. |
Problem 2: Low or No Yield of this compound during Mitsunobu Reaction
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Presence of water in the reaction | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents (e.g., THF, DCM) from a freshly opened bottle or distilled from a suitable drying agent.[1] | Improved reaction efficiency and yield. |
| Degraded Mitsunobu reagents | - Use fresh, high-purity triphenylphosphine and azodicarboxylate (DEAD or DIAD). Older reagents can be less effective. | A more efficient reaction with higher conversion to the lactone. |
| Incorrect order of reagent addition | - Add the azodicarboxylate solution dropwise to a cooled (0 °C) solution of the Boc-hydroxyproline and triphenylphosphine.[3] | Better control of the reaction and reduced side product formation. |
| Steric hindrance | - While less of an issue for this intramolecular reaction, ensure the reaction is run at an appropriate concentration to favor cyclization over intermolecular reactions. | Increased yield of the desired lactone. |
Problem 3: Formation of Significant Side Products during Lactonization
| Potential Side Product | Cause | Troubleshooting/Solution |
| Dehydrated product (alkene) | Elimination reaction, which can be promoted by certain protecting groups or reaction conditions.[2] | - Ensure the reaction is not overheated.- The Boc protecting group is generally suitable, but if elimination persists, consider alternative lactonization methods. |
| Aziridine formation | Cyclization involving the nitrogen atom of the protecting group.[2] | - This is less likely with the stable Boc group but can be influenced by the choice of solvent and base. Sticking to standard Mitsunobu conditions should minimize this. |
| Triphenylphosphine oxide and reduced azodicarboxylate | Inherent byproducts of the Mitsunobu reaction.[1] | - Optimize column chromatography conditions for efficient separation.- Consider using polymer-bound triphenylphosphine to simplify byproduct removal by filtration. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxy-L-proline
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-L-proline (1.0 eq.) in a mixture of dioxane and a 1M aqueous solution of sodium hydroxide.
-
Addition of Boc Anhydride: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0-5 °C and acidify to pH 2-3 with a dilute solution of hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.[4][5]
Protocol 2: Synthesis of this compound via Intramolecular Mitsunobu Reaction
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxy-L-proline (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low lactone yield.
Caption: Common side reactions in the synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. reddit.com [reddit.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. CN106543062A - A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines - Google Patents [patents.google.com]
Preventing racemization during the synthesis of "Boc-4-Hydroxy-L-Pyrrolidine Lactone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Boc-4-Hydroxy-L-Pyrrolidine Lactone." Our focus is on preventing racemization and ensuring the chiral integrity of this critical building block.
Troubleshooting Guide: Preventing Racemization
Racemization at the α-carbon of the pyrrolidine ring is a primary concern during the synthesis of this compound, particularly when starting from N-Boc-4-hydroxy-L-proline. The most common cause is the activation of the carboxylic acid, which can lead to the formation of a planar and achiral oxazolone intermediate. This guide addresses specific issues you may encounter.
| Issue/Observation | Potential Cause | Recommended Solution & Experimental Protocol |
| Significant Racemization Detected in Final Product | Inappropriate Lactonization Method: Use of carboxylic acid activating agents, especially carbodiimides like DCC or EDC in combination with additives such as HOBt, can promote racemization.[1] | Method of Choice: Intramolecular Mitsunobu Reaction. This method avoids carboxylic acid activation and proceeds with a clean inversion of stereochemistry at the C4 hydroxyl group, generally with high fidelity. Protocol: 1. Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). 2. Cool the solution to 0 °C in an ice bath. 3. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes. 4. Allow the reaction to warm to room temperature and stir for 12-24 hours. 5. Monitor the reaction by TLC or LC-MS. 6. Upon completion, concentrate the reaction mixture and purify by silica gel chromatography. |
| Partial Racemization Observed Even with Careful Technique | Choice of Base and Solvent: The presence of strong, non-hindered bases can abstract the α-proton of the activated intermediate, leading to racemization. Certain polar aprotic solvents like DMF can also exacerbate this issue when combined with activating agents.[1] | Use a Sterically Hindered Base: If a base is required, opt for a sterically hindered one like 2,4,6-collidine or a weaker base such as N-methylmorpholine (NMM) instead of triethylamine (TEA) or diisopropylethylamine (DIEA). Solvent Selection: When not using the Mitsunobu reaction, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over dimethylformamide (DMF).[1] |
| Low Yield of Lactone Product | Incomplete Reaction or Side Reactions: Incomplete activation of the carboxylic acid or side reactions can lead to poor yields. In the Mitsunobu reaction, the purity of reagents and anhydrous conditions are critical. | Optimize Reaction Conditions: - For Activated Ester Methods: Ensure complete activation by using a slight excess of the coupling reagents. Monitor the activation step before proceeding. - For Mitsunobu Reaction: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is oven-dried. The order of addition (adding DEAD/DIAD last and slowly) is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The main pathway to racemization involves the activation of the carboxylic acid of N-Boc-4-hydroxy-L-proline. This activation, typically with a carbodiimide or other coupling agent, facilitates the formation of a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this intermediate is acidic and can be removed by a base, leading to a planar, achiral enolate. Subsequent ring closure to the lactone can then occur from either face, resulting in a mixture of enantiomers.
Q2: Why is the Mitsunobu reaction the recommended method for lactonization?
A2: The intramolecular Mitsunobu reaction is highly recommended because it bypasses the need for carboxylic acid activation, thereby avoiding the formation of the problematic oxazolone intermediate. The reaction proceeds through the activation of the hydroxyl group, followed by an intramolecular SN2 attack by the carboxylate. This mechanism occurs with a predictable inversion of stereochemistry at the carbon bearing the hydroxyl group (C4) and generally preserves the stereochemical integrity of the α-carbon (C2).
Q3: Are there any alternatives to the Mitsunobu reaction that minimize racemization?
A3: While the Mitsunobu reaction is often preferred, other methods can be employed with careful control of reaction conditions. For instance, the use of the mixed anhydride procedure in a non-polar solvent like tetrahydrofuran has been shown to result in minimal racemization.[1] It is crucial to avoid the combination of carbodiimides and HOBt in DMF, as this has been reported to cause significant racemization of proline derivatives.[1]
Q4: How can I quantify the extent of racemization in my final product?
A4: The most common method for determining the enantiomeric purity of your product is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification and the calculation of the enantiomeric excess (ee%).
Data on Racemization in Related Syntheses
While specific quantitative data for the lactonization of N-Boc-4-hydroxy-L-proline is not abundant in comparative studies, data from related reactions involving proline derivatives highlight the importance of methodology. For instance, in a synthesis of N-Boc-trans-4-tert-butyl-L-proline, a reaction involving a copper-lithium reagent resulted in a product with 94% enantiomeric excess, which was further improved to 99.2% ee upon crystallization. This underscores that even with stereoselective methods, purification steps can be crucial for achieving high enantiopurity.
Visualizing the Process
To aid in understanding the chemical processes discussed, the following diagrams illustrate the key reaction pathway and the mechanism of racemization.
Caption: Recommended synthetic pathway for this compound.
Caption: Pathway showing potential racemization during lactonization.
References
Technical Support Center: Optimization of Mitsunobu Reaction for Lactone Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction for lactone formation.
Troubleshooting Guide
This guide addresses common issues encountered during Mitsunobu lactonization experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Lactone Yield | 1. Incomplete Reaction: The starting hydroxy acid is still present. | • Increase Reaction Time/Temperature: Some sterically hindered substrates may require longer reaction times or elevated temperatures.[1] • Check Reagent Quality: Ensure triphenylphosphine (PPh₃) is not oxidized and the azodicarboxylate (DEAD/DIAD) has not decomposed.[2] • Optimize Reagent Stoichiometry: An excess of PPh₃ and azodicarboxylate (typically 1.5-2.0 equivalents) is often required.[2][3] • Solvent Choice: Ensure the use of anhydrous solvents like THF or toluene to prevent quenching of the reaction intermediates.[1][4] |
| 2. Substrate Degradation: The starting material or product is unstable under the reaction conditions. | • Lower Reaction Temperature: Perform the reaction at 0°C or even lower temperatures, especially during the addition of the azodicarboxylate.[4][5] | |
| Formation of Dimer (Diolide) or Oligomers | 1. High Concentration: Intermolecular reactions are favored at higher concentrations. | • Use High Dilution: For macrolactonization, very dilute conditions (e.g., 0.001-0.01 M) are critical to favor the intramolecular cyclization.[4] • Slow Addition of Reagents: Add the hydroxy acid to the mixture of PPh₃ and azodicarboxylate, or add the azodicarboxylate solution dropwise over an extended period using a syringe pump.[4] |
| Epimerization at the Stereocenter | 1. Loss of Stereochemical Integrity: The reaction is not proceeding cleanly via an Sₙ2 pathway. | • Use a More Acidic Pronucleophile: For intermolecular esterification, using a more acidic carboxylic acid (e.g., p-nitrobenzoic acid) can sometimes improve yields and stereoselectivity.[1][6] Note: For lactonization, the intramolecular nucleophile is fixed. • Re-evaluate Reaction Conditions: Extreme temperatures or prolonged reaction times might contribute to side reactions. |
| Difficulty in Product Purification | 1. Byproduct Contamination: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) are common and sometimes difficult to remove. | • Crystallization: TPPO can sometimes be crystallized from the reaction mixture. • Chromatography: Careful column chromatography is often necessary.[4] • Polymer-Supported Reagents: Consider using polymer-supported triphenylphosphine to simplify byproduct removal by filtration.[7] • Alternative Reagents: Employing phosphines like tributylphosphine (Bu₃P) can sometimes facilitate purification as the corresponding oxide is more soluble in organic solvents.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in a Mitsunobu lactonization?
A1: While practices can vary, a common and often successful method is to dissolve the hydroxy acid and triphenylphosphine in an appropriate anhydrous solvent. The solution is then cooled (typically to 0°C or lower), and the azodicarboxylate (DEAD or DIAD) is added dropwise.[4][5] For macrolactonization, slow addition of the azodicarboxylate via a syringe pump is highly recommended to maintain low concentrations of the activated species and favor intramolecular cyclization over intermolecular dimerization.[4] An alternative approach is to add the hydroxy acid slowly to a pre-formed mixture of the phosphine and azodicarboxylate.[4]
Q2: Which azodicarboxylate should I choose, DEAD or DIAD?
A2: Both diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used.[5] DIAD is often preferred as it is considered to be more stable and less prone to side reactions compared to DEAD. The choice may also depend on the specific substrate and reaction conditions.
Q3: My substrate has a sterically hindered alcohol. How can I improve the yield of the Mitsunobu lactonization?
A3: For sterically hindered alcohols, the reaction can be sluggish. Increasing the reaction temperature after the initial addition of reagents and extending the reaction time may improve the yield.[1] Additionally, using less bulky phosphines, such as tributylphosphine, can sometimes accelerate slow reactions.[4]
Q4: How can I minimize the formation of the dimeric diolide during macrolactonization?
A4: The key to minimizing dimerization is to ensure the reaction is performed under high dilution conditions (typically in the range of 0.001 to 0.01 M).[4] Slow, controlled addition of one of the reagents (either the hydroxy acid or the azodicarboxylate) using a syringe pump is also crucial. This maintains a low concentration of the activated intermediate, thereby favoring the intramolecular cyclization pathway.[4]
Q5: What are the best solvents for Mitsunobu lactonization?
A5: Anhydrous tetrahydrofuran (THF) and toluene are the most commonly used solvents for this reaction.[1][4] Dichloromethane and benzene have also been reported.[4] The choice of solvent can influence the reaction rate and solubility of the reagents and intermediates. It is critical that the solvent is thoroughly dried, as water will consume the reagents.
Experimental Protocols
General Protocol for Mitsunobu Macrolactonization
This protocol is a representative example for the formation of a macrocyclic lactone.
-
Preparation: A solution of the seco-acid (hydroxy acid) (1.0 eq) and triphenylphosphine (1.5-2.0 eq) is prepared in a suitable anhydrous solvent (e.g., toluene or THF) to a final concentration of approximately 0.001-0.01 M. This solution is placed in a flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reaction Initiation: The solution is cooled to the desired temperature (e.g., 0 °C to -10 °C).
-
Slow Addition: A solution of diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq) in the same anhydrous solvent is added dropwise to the stirred solution of the seco-acid and PPh₃ over a period of 1-12 hours using a syringe pump.[4]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.[4] The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to separate the desired lactone from triphenylphosphine oxide and the DIAD byproduct.[4]
Data Summary
The following table summarizes representative conditions and yields for Mitsunobu lactonization from various literature sources.
| Substrate Type | Ring Size | Reagents (eq.) | Solvent | Concentration (M) | Temperature | Time (h) | Yield (%) |
| Seco-acid for Macrolide | 14 | PPh₃ (4.0), DIAD (4.0) | Toluene | ~0.001 | -10°C to RT | 1 (addition) + O/N | Not specified |
| Hydroxy acid for Paecilomycin A-F synthesis | Macrocycle | PPh₃, DEAD | Toluene | Not specified | RT | 6 | 89 |
| Hydroxy acid for Bicyclic Lactone | 5 | PPh₃, DIAD | Not specified | Not specified | Not specified | Not specified | Excellent |
| Hindered Secondary Alcohol | N/A (inversion) | PPh₃ (4.0), DEAD (4.0) | THF | ~0.1 | <10°C to 40°C | 14 + 3 | 85.6 |
Visualizations
Caption: A typical experimental workflow for Mitsunobu macrolactonization.
Caption: A decision tree for troubleshooting low yields in Mitsunobu lactonization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Stability of "Boc-4-Hydroxy-L-Pyrrolidine Lactone" under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Boc-4-Hydroxy-L-Pyrrolidine Lactone under various experimental conditions. Understanding the stability profile of this molecule is crucial for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by three key factors: the pH of the solution, the temperature, and the presence of certain chemical reagents. The molecule contains three main structural features to consider: the Boc (tert-butoxycarbonyl) protecting group, a γ-lactone ring, and a pyrrolidine ring. Each of these can exhibit different sensitivities to experimental conditions.
Q2: How does pH impact the stability of the molecule?
A2: The pH of the medium is a critical determinant of the compound's stability, primarily due to the susceptibility of the Boc group to acidic conditions and the lactone ring to basic conditions.
-
Acidic Conditions (pH < 4): The Boc protecting group is labile under acidic conditions and can be cleaved to reveal the free amine.[1][2][3] This deprotection is a common synthetic strategy but can be an unintended side reaction if not desired. The lactone ring is relatively more stable under acidic conditions compared to basic conditions; however, slow hydrolysis can still occur, especially at elevated temperatures.
-
Neutral Conditions (pH ≈ 7): The molecule is expected to have moderate stability at neutral pH and room temperature. However, the lactone ring can still undergo slow hydrolysis over extended periods.
-
Basic Conditions (pH > 8): The γ-lactone ring is highly susceptible to hydrolysis under basic conditions, leading to the opening of the ring to form the corresponding hydroxy carboxylate.[4] The Boc group, in contrast, is generally stable under basic and nucleophilic conditions.[1][2]
Q3: What is the thermal stability of this compound?
Q4: Can common laboratory reagents affect the stability of this compound?
A4: Yes. Strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will readily cleave the Boc group.[1][3] Strong bases (e.g., sodium hydroxide, potassium hydroxide) will rapidly hydrolyze the lactone ring.[4] Nucleophiles can also attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of the deprotected pyrrolidine lactone.
-
Possible Cause: The reaction or work-up conditions are too acidic. This can be due to the use of acidic reagents, acidic starting materials, or the generation of acidic byproducts.
-
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH of the reaction mixture. If possible, maintain a neutral or slightly basic pH if the Boc group needs to remain intact.
-
Reagent Choice: Avoid the use of strong acids. If an acid is required, consider using a milder one or a buffered system.
-
Work-up Procedure: During aqueous work-up, use a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic components.
-
Column Chromatography: If purification by silica gel chromatography is performed, be aware that silica gel can be slightly acidic. Pre-treating the silica gel with a base (e.g., triethylamine in the eluent) can help prevent deprotection on the column.
-
Issue 2: Unintended Ring-Opening of the Lactone
-
Symptom: Analytical data indicates the presence of the ring-opened hydroxy acid or its corresponding ester (if an alcohol is present).
-
Possible Cause: The experimental conditions are too basic, or the reaction is carried out in the presence of strong nucleophiles. Elevated temperatures can also accelerate this process.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions. If a base is necessary, a milder, non-nucleophilic base should be considered.
-
Nucleophile-Free Environment: If the lactone ring needs to be preserved, avoid the use of strong nucleophiles.
-
Temperature Management: Conduct the reaction at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If compatible with the desired reaction, using anhydrous solvents can prevent hydrolysis.
-
Data Presentation
The stability of this compound is a function of its constituent parts. The following tables summarize the expected stability based on the known properties of the Boc group and γ-lactones.
Table 1: pH Stability Profile
| pH Range | Boc Group Stability | Lactone Ring Stability | Overall Molecular Stability |
| < 4 | Labile (cleavage) | Relatively Stable (slow hydrolysis) | Low (due to Boc cleavage) |
| 4 - 6 | Stable | Moderately Stable (slow hydrolysis) | Moderate |
| 7 | Stable | Moderately Stable (hydrolysis can occur over time) | Moderate |
| > 8 | Stable | Labile (rapid hydrolysis) | Low (due to lactone hydrolysis) |
Table 2: Thermal Stability Profile (Qualitative)
| Condition | Expected Stability | Primary Degradation Pathway |
| Solid, Room Temperature | High | - |
| Solid, Elevated Temperature | Moderate to Low | Thermolytic cleavage of Boc group |
| Solution, Acidic, Elevated Temp. | Low | Accelerated Boc cleavage and lactone hydrolysis |
| Solution, Basic, Elevated Temp. | Very Low | Accelerated lactone hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol provides a general method for evaluating the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL). Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Quench any ongoing reaction by neutralizing the solution if necessary. Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of remaining this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time for each pH value to determine the rate of degradation.
Protocol 2: General Procedure for Assessing Thermal Stability (in Solution)
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble and which is appropriate for the intended application.
-
Sample Preparation: Prepare a solution of this compound at a known concentration.
-
Temperature Conditions: Aliquot the solution into several sealed vials. Place the vials in constant temperature baths at different temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at a low temperature (e.g., 4 °C).
-
Time-Point Analysis: At regular intervals, remove a vial from each temperature bath.
-
Analysis: Allow the vial to cool to room temperature and analyze the contents by HPLC or LC-MS to determine the percentage of the compound remaining.
-
Data Analysis: Plot the percentage of the remaining compound against time for each temperature to assess the thermal stability.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Thermal degradation of coordination polymer [Cd(N-Boc-gly){sub 2}(H{sub 2}O){sub 2}]{sub n} (Journal Article) | ETDEWEB [osti.gov]
Challenges in the scale-up of "Boc-4-Hydroxy-L-Pyrrolidine Lactone" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Boc-4-Hydroxy-L-Pyrrolidine Lactone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Lactone | Incomplete Intramolecular Cyclization: The reaction may not have gone to completion. The choice of phosphine reagent can be critical; for instance, triphenylphosphine (Ph₃P) may be less effective in some cases. | Optimize Reagents: Consider using a different phosphine, such as tri-n-butylphosphine (n-Bu₃P), which has been shown to be more effective in certain intramolecular Mitsunobu reactions. Reaction Conditions: Ensure anhydrous conditions and optimize reaction time and temperature. |
| Side Reactions: The formation of byproducts can reduce the yield of the desired lactone. | Control Reagent Addition: Slow, controlled addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (e.g., 0 °C) can minimize side reactions. | |
| Difficult Purification | Triphenylphosphine Oxide (TPPO) Contamination: TPPO is a common byproduct of the Mitsunobu reaction and can be challenging to remove, often requiring column chromatography. | Chromatography-Free Purification: Develop a purification protocol based on precipitation. TPPO can be precipitated from a suitable solvent system and removed by filtration. Alternative Reagents: Use polymer-bound triphenylphosphine, which can be easily filtered off after the reaction. Alternatively, employ a phosphine like diphenyl(2-pyridyl)phosphine, where the oxide byproduct can be removed by acid extraction. |
| Hydrazine Byproduct Contamination: The reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) is another byproduct that can complicate purification. | Alternative Azodicarboxylates: Use di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be precipitated and removed by filtration. | |
| Product Racemization | Epimerization at C4: The stereocenter at the 4-position of the pyrrolidine ring can be susceptible to racemization under certain conditions. | Mild Reaction Conditions: Ensure the reaction is run under neutral or mildly acidic conditions. Avoid strongly basic or acidic conditions during workup and purification. Alternative Synthesis Route: Consider a route that does not proceed via a mechanism known to cause racemization, such as the formation of a sulfonate ester followed by intramolecular cyclization. |
| Inconsistent Results at Scale | Exothermic Reaction: The Mitsunobu reaction can be exothermic, and heat dissipation can be an issue on a larger scale, leading to side reactions. | Temperature Control: Ensure efficient stirring and cooling to maintain a consistent internal temperature during the addition of reagents. Process Safety: Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is Boc-protected trans-4-hydroxy-L-proline.
Q2: What are the primary methods for the intramolecular cyclization to form the lactone?
A2: The two primary methods are the intramolecular Mitsunobu reaction and a two-step process involving the formation of a sulfonate ester (e.g., mesylate or tosylate) followed by intramolecular nucleophilic attack of the carboxylate.
Q3: How can I avoid using chromatography for purification on a large scale?
A3: To avoid chromatography, you can utilize alternative reagents whose byproducts are easily removed. For the Mitsunobu reaction, this includes using polymer-bound phosphines or specialized azodicarboxylates that lead to precipitating byproducts. Additionally, developing a crystallization or precipitation method for the final product is crucial for scalable purification.
Q4: Is there a risk of losing the Boc protecting group during the synthesis?
A4: The Boc group is generally stable under the conditions of the Mitsunobu reaction and sulfonate ester formation. However, it is sensitive to strong acids. Care should be taken during workup and purification to avoid acidic conditions that could lead to deprotection.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, and chiral HPLC can be used to assess the enantiomeric purity and detect any racemization.
Experimental Protocols
Protocol 1: Intramolecular Mitsunobu Reaction for this compound
-
Preparation: To a solution of Boc-trans-4-hydroxy-L-proline (1 equivalent) and triphenylphosphine (1.5 equivalents) in an appropriate anhydrous solvent (e.g., THF, toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification:
-
Chromatographic Method: Purify the crude product by column chromatography on silica gel.
-
Non-Chromatographic Method: Dissolve the crude residue in a suitable solvent (e.g., a mixture of ether and hexane) to precipitate the triphenylphosphine oxide. Filter the solid and concentrate the filtrate. The resulting crude lactone may be further purified by crystallization.
-
Protocol 2: Two-Step Synthesis via Sulfonate Ester Intermediate
-
Sulfonate Ester Formation:
-
To a solution of Boc-trans-4-hydroxy-L-proline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work up the reaction by washing with a mild aqueous acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the crude sulfonate ester in a suitable solvent (e.g., THF, DMF).
-
Add a base such as potassium tert-butoxide or potassium carbonate to deprotonate the carboxylic acid and facilitate intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating until the formation of the lactone is complete.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography.
-
Visualizations
Technical Support Center: Byproducts of Boc-4-Hydroxy-L-Pyrrolidine Lactone Ring-Opening Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-4-Hydroxy-L-Pyrrolidine Lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed during the ring-opening of this compound?
A1: Byproducts largely depend on the nucleophile and reaction conditions. Common side products include:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Diol Formation: Primarily when using organometallic reagents like Grignard reagents, resulting from double addition to the lactone.
-
Products of Boc-Deprotection: If the reaction conditions are too acidic, the Boc protecting group can be cleaved, leading to the formation of the free amine, which can potentially undergo further reactions.[1]
-
Epimerization: At the stereocenters of the pyrrolidine ring, especially under harsh basic or acidic conditions.
-
Side reactions involving the hydroxyl group: Such as elimination or undesired protection/deprotection.
Q2: How can I minimize the formation of the diol byproduct when using Grignard reagents?
A2: The formation of a diol is a common issue with Grignard reagents and lactones, as the initially formed ketone intermediate is often more reactive than the starting lactone.[2] To minimize this:
-
Use a controlled amount of the Grignard reagent (1 equivalent).
-
Maintain low reaction temperatures (e.g., -78 °C) to control the reactivity.
-
Consider using a less reactive organometallic reagent, such as an organozinc or organocuprate reagent.
-
Employ a slow addition of the Grignard reagent to the lactone solution to avoid localized high concentrations.
Q3: My ring-opening reaction with an amine nucleophile is sluggish or incomplete. What are the potential causes and solutions?
A3: Several factors can contribute to an incomplete or slow reaction with amine nucleophiles:
-
Steric Hindrance: A bulky amine or the sterically demanding lactone structure can slow down the reaction. Consider using a less hindered amine or a more forcing reaction condition (e.g., higher temperature, longer reaction time), but be mindful of potential side reactions.
-
Insufficient Nucleophilicity: The amine may not be nucleophilic enough. A stronger, less hindered amine or the use of a catalyst (e.g., a Lewis acid) might be necessary.
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.
-
Reversibility: The ring-opening reaction can be reversible. Consider using an excess of the amine nucleophile to drive the equilibrium towards the product.
Q4: Can the Boc protecting group be cleaved during the ring-opening reaction?
A4: Yes, the Boc group is sensitive to acidic conditions.[3] If your reaction conditions are acidic, or if acidic byproducts are generated, you may observe partial or complete deprotection of the Boc group. To avoid this, maintain neutral or basic reaction conditions. If acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.
Troubleshooting Guides
Issue 1: Formation of a Significant Amount of Diol Byproduct with Grignard Reagents
| Symptom | Potential Cause | Recommended Solution |
| A significant peak corresponding to a diol is observed in the crude NMR or LC-MS. | The ketone intermediate formed after the first addition of the Grignard reagent reacts with a second equivalent of the Grignard reagent.[2] | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent. 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C) to reduce the rate of the second addition. 3. Slow Addition: Add the Grignard reagent dropwise to the lactone solution. 4. Alternative Reagents: Consider using less reactive organometallic reagents such as organocuprates. |
Issue 2: Incomplete Reaction or Low Yield with Amine Nucleophiles
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of unreacted lactone is observed after the reaction. | 1. Insufficient reactivity of the amine. 2. Steric hindrance. 3. Reaction equilibrium lies towards the starting materials. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for byproduct formation. 2. Use a Catalyst: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) to activate the lactone carbonyl. 3. Increase Amine Equivalents: Use a larger excess of the amine nucleophile to shift the equilibrium. 4. Longer Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. |
Issue 3: Presence of Boc-Deprotected Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry data indicates the presence of a compound with a mass corresponding to the deprotected product. | The reaction or work-up conditions are too acidic, leading to the cleavage of the Boc protecting group.[1] | 1. Maintain pH: Ensure the reaction is run under neutral or basic conditions. 2. Careful Work-up: If an acidic work-up is required, use a dilute acid at low temperature and for a short duration. 3. Alternative Protecting Group: If acidic conditions are unavoidable in subsequent steps, consider using a more acid-stable protecting group. |
Experimental Protocols
General Protocol for Ring-Opening with an Amine Nucleophile
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.1 - 2.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened product.
General Protocol for Ring-Opening with a Grignard Reagent
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.05 eq.) dropwise via a syringe.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathways and potential byproducts.
Caption: A logical workflow for troubleshooting experiments.
References
Technical Support Center: Stereoselective Control in Reactions of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for controlling stereoselectivity in reactions involving tert-butyl (1R,5S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, commonly known as "Boc-4-Hydroxy-L-Pyrrolidine Lactone." This valuable chiral building block, derived from 4-hydroxy-L-proline, offers a rigid bicyclic structure that can be exploited to achieve high levels of stereocontrol in a variety of chemical transformations. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence stereoselectivity?
A1: The rigid bicyclic structure significantly restricts conformational flexibility. The lactone bridge creates a concave and a convex face, leading to inherent steric hindrance that directs the approach of incoming reagents. The Boc protecting group also plays a crucial role in influencing the electronic and steric environment of the molecule.
Q2: Which face of the lactone is generally more accessible to nucleophilic attack?
A2: Nucleophilic attack on the carbonyl group typically occurs from the exo face (the convex face), which is sterically less hindered. The bicyclic ring system shields the endo face (the concave face), making it less accessible.
Q3: How does the choice of solvent affect the stereoselectivity of reactions with this lactone?
A3: The solvent can influence the solubility of reactants and reagents, as well as stabilize or destabilize transition states. Non-coordinating solvents are often preferred to maximize the directing effect of the substrate's inherent stereochemistry. Protic solvents may interfere with organometallic reagents and can sometimes decrease stereoselectivity by forming hydrogen bonds.
Q4: What is the role of Lewis acids in controlling stereoselectivity in reactions with this lactone?
A4: Lewis acids can coordinate to the carbonyl oxygen of the lactone, increasing its electrophilicity. This coordination can also create a more sterically defined environment, potentially enhancing the facial selectivity of nucleophilic attack. The choice and stoichiometry of the Lewis acid can be critical in achieving high diastereoselectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the Lactone Carbonyl
Observed Issue: Reduction of the lactone carbonyl results in a mixture of diastereomeric alcohols with a low diastereomeric ratio (d.r.).
| Potential Cause | Recommended Solution |
| Insufficient Steric Bulk of the Reducing Agent: Small hydride reagents (e.g., NaBH₄) may not exhibit significant facial selectivity. | Use bulkier reducing agents such as L-Selectride® or K-Selectride®. The increased steric hindrance of these reagents will favor attack from the less hindered exo face. |
| Unfavorable Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer. | Perform the reaction at lower temperatures (e.g., -78 °C). This will amplify the energetic difference between the diastereomeric transition states. |
| Inappropriate Solvent: The solvent may not be optimal for achieving high diastereoselectivity. | Screen a range of solvents with varying polarities and coordinating abilities. Anhydrous, non-coordinating solvents like THF or toluene are often a good starting point. |
Quantitative Data: Diastereoselective Reduction of N-Boc-4-oxopyrrolidine Derivatives
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 | ~1:1 |
| NaBH₄/AcOH | Ethanol | 25 | >95:5[1] |
| L-Selectride® | THF | -78 | >95:5 |
| Heterogeneous Hydrogenation (Pd/C) | Ethanol | 25 | Variable, often moderate selectivity[1] |
Note: Data is compiled from studies on similar N-Boc-4-oxopyrrolidine systems and serves as a general guideline.[1]
Problem 2: Poor Stereocontrol in Nucleophilic Addition to the Lactone Carbonyl
Observed Issue: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the lactone carbonyl yields a mixture of diastereomers.
| Potential Cause | Recommended Solution |
| High Reactivity of the Nucleophile: Highly reactive nucleophiles can exhibit lower selectivity. | Transmetalation to a less reactive organometallic species (e.g., an organocuprate) can often improve diastereoselectivity. |
| Absence of a Chelating Agent: In some cases, chelation control can be used to direct the nucleophilic attack. | The addition of a Lewis acid (e.g., CeCl₃, TiCl₄) can pre-complex with the carbonyl oxygen, creating a more organized transition state and enhancing facial selectivity. |
| Reaction Temperature Too High: As with reductions, higher temperatures can erode stereoselectivity. | Conduct the reaction at low temperatures (e.g., -78 °C to -40 °C). |
Problem 3: Lack of Stereoselectivity in the Ring Opening of the Lactone
Observed Issue: Nucleophilic ring-opening of the lactone results in a mixture of stereoisomeric products.
| Potential Cause | Recommended Solution |
| Reaction Mechanism Ambiguity: The reaction may be proceeding through a non-stereospecific pathway. | Ensure the reaction conditions favor a clean SN2-type attack at the desired position. The choice of nucleophile and solvent is critical. |
| Epimerization of Stereocenters: Basic or acidic conditions can lead to epimerization of stereocenters adjacent to carbonyl groups. | Use mild reaction conditions and carefully control the pH during the reaction and workup. Buffer the reaction mixture if necessary. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound to the Corresponding Diol
This protocol describes the reduction of the lactone carbonyl to the corresponding alcohol, leading to a diol product.
Materials:
-
This compound
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diol.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows for controlling stereoselectivity in reactions with this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Facial selectivity in nucleophilic attack.
This technical support guide is intended to be a living document and will be updated as new methods and data become available. We encourage researchers to consult the primary literature for the most detailed information on specific reaction conditions and outcomes.
References
Troubleshooting guide for "Boc-4-Hydroxy-L-Pyrrolidine Lactone" reactions
Welcome to the technical support center for Boc-4-Hydroxy-L-Pyrrolidine Lactone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a valuable chiral intermediate primarily used for the synthesis of substituted hydroxypyrrolidines. Its key application lies in stereoselective ring-opening reactions with various nucleophiles to introduce diverse functionalities at the C-4 position, leading to the formation of valuable scaffolds for drug discovery and development.
Q2: How stable is the Boc protecting group and the lactone ring to different reaction conditions?
The stability of both the Boc group and the lactone ring is a critical consideration for reaction planning. The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. The lactone ring is susceptible to cleavage by both strong acids and bases, as well as nucleophiles.
Stability Overview:
| Condition | Boc Group Stability | Lactone Ring Stability |
| Strongly Acidic (e.g., TFA, conc. HCl) | Labile | Labile |
| Mildly Acidic (e.g., acetic acid) | May be labile with prolonged heating | Can be hydrolyzed |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Labile (hydrolysis) |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Stable | Generally stable at RT, may open with heating |
| Nucleophiles (e.g., amines, Grignards) | Stable | Reactive (ring-opening) |
| Reducing Agents (e.g., LiAlH₄) | Stable | Reactive (reduction) |
| Catalytic Hydrogenation | Stable | Generally stable |
Q3: What are the most common side reactions to be aware of?
Common side reactions include:
-
Premature Boc-deprotection: Occurs in the presence of even trace amounts of acid.
-
Epimerization: Can occur at the C-2 position under basic conditions, although it is less common for this fused ring system.
-
Over-reaction: With strong reducing agents like LiAlH₄, the intermediate aldehyde/ketone from lactone reduction can be further reduced.
-
Reaction at the Boc-carbonyl: While generally stable, strong nucleophiles under harsh conditions could potentially react with the Boc group's carbonyl.
Troubleshooting Guides
Issue 1: Low or No Yield in Ring-Opening Reactions with Nucleophiles (e.g., Amines, Grignards)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reactivity of the nucleophile. | For less reactive nucleophiles, consider using a Lewis acid catalyst (e.g., TMSOTf, Sc(OTf)₃) to activate the lactone. For amine nucleophiles, heating might be necessary. |
| Steric hindrance. | If the nucleophile is bulky, higher reaction temperatures and longer reaction times may be required. |
| Low solubility of reactants. | Ensure both the lactone and the nucleophile are fully dissolved. Consider using a co-solvent system if necessary. |
| Decomposition of the Grignard reagent. | Ensure the Grignard reagent is freshly prepared or titrated before use. Perform the reaction under strictly anhydrous conditions. |
Issue 2: Unwanted Boc-Deprotection During the Reaction
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acidic impurities in reagents or solvents. | Use freshly distilled and dried solvents. Purify reagents if necessary. |
| Generation of acidic byproducts. | Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any in-situ generated acid. |
| Use of acidic workup conditions. | Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. |
Issue 3: Formation of Multiple Products in Reduction Reactions with Hydrides
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-reduction of the lactone. | Use a milder reducing agent such as NaBH₄ if only partial reduction is desired (though this may not be effective for lactones). For LiAlH₄ reactions, maintain low temperatures (e.g., -78 °C to 0 °C) and carefully control the stoichiometry of the reducing agent. |
| Reaction workup issues. | Follow a standard Fieser workup for quenching LiAlH₄ reactions to avoid the formation of emulsions and facilitate product isolation. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Mediated Ring-Opening
This protocol describes the ring-opening of this compound with a primary or secondary amine to yield the corresponding N-Boc-4-hydroxy-pyrrolidine-2-carboxamide.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH, or THF) at a concentration of 0.1-0.5 M.
-
Addition of Amine: Add the amine (1.1-1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with a mild aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Yields for Amine Ring-Opening:
| Amine | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 25 | 12 | 85-95% |
| Morpholine | 60 | 8 | 80-90% |
| Aniline | 80 | 24 | 60-75% |
Protocol 2: Ring-Opening with a Grignard Reagent
This protocol details the reaction of this compound with a Grignard reagent to form a N-Boc-4-hydroxy-4-substituted-pyrrolidin-2-one.
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.3 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2-1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction Progression: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash chromatography.
Visualizations
Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted by qualified personnel in a suitably equipped laboratory. Please refer to the relevant Safety Data Sheets (SDS) before handling any chemicals.
Validation & Comparative
A Comparative Guide to Chiral Synthons in Pyrrolidine Synthesis: Spotlight on Boc-4-Hydroxy-L-Pyrrolidine Lactone
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making the stereoselective synthesis of its derivatives a critical endeavor in modern organic chemistry and drug discovery. The choice of the chiral starting material, or synthon, is paramount in determining the efficiency, stereochemical outcome, and overall viability of a synthetic route. This guide provides a comparative analysis of various chiral synthons for pyrrolidine synthesis, with a special focus on the utility of Boc-4-Hydroxy-L-Pyrrolidine Lactone. We present a compilation of experimental data, detailed protocols for key transformations, and visual representations of synthetic and biological pathways to aid researchers in selecting the optimal strategy for their target molecules.
Performance Comparison of Chiral Synthons
The selection of a chiral synthon for pyrrolidine synthesis is a multifaceted decision, influenced by factors such as the desired substitution pattern, required stereochemistry, commercial availability, and scalability. Below is a comparative summary of the performance of several common chiral synthons in various synthetic transformations leading to functionalized pyrrolidines.
| Chiral Synthon | Synthetic Method | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Features & Considerations |
| This compound | Nucleophilic ring-opening | - | - | - | Provides access to 4-substituted pyrrolidines. The lactone functionality allows for diastereoselective attack. |
| (R)-(-)-N-Boc-3-pyrrolidinol | Mitsunobu reaction, Oxidation-reduction | High | High | >98% | Versatile for introducing substituents at the 3-position. The hydroxyl group can be readily converted to other functionalities. |
| L-Proline & Derivatives | 1,3-Dipolar Cycloaddition | 60-96% | >20:1 | up to 97% | Readily available and cost-effective. The carboxylic acid and secondary amine provide handles for diverse functionalization. |
| trans-4-Hydroxy-L-proline | Multi-step synthesis | >50% (overall) | High | >95% | A versatile starting material for the synthesis of polyhydroxylated pyrrolidines and indolizidines.[1] |
| N-Boc-pyrrolidine | Asymmetric lithiation-arylation | High | - | up to 98% | Enables direct C-H functionalization at the 2-position. Requires cryogenic temperatures and organolithium reagents. |
| Acyclic Precursors | Asymmetric Aza-Michael Addition | 72-99% | up to >99:1 | >99% | Forms the pyrrolidine ring via intramolecular cyclization. Excellent for creating highly functionalized chiral pyrrolidines. |
Key Synthetic Methodologies and Experimental Protocols
The following sections detail the experimental protocols for several key synthetic strategies for constructing chiral pyrrolidines from different synthons.
Synthesis of (R)-1-Boc-3-aminopyrrolidine from (R)-(-)-N-Boc-3-pyrrolidinol
This two-step protocol involves the conversion of the hydroxyl group to a versatile azide functionality, followed by reduction to the corresponding amine.[2]
Step 1: Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate
-
Materials: (R)-(-)-N-Boc-3-pyrrolidinol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.
-
Step 2: Synthesis of (R)-1-Boc-3-aminopyrrolidine
-
Materials: tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (R)-1-Boc-3-aminopyrrolidine.
-
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides from L-Proline
This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.[3] The reaction involves the in situ generation of an azomethine ylide from an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.
-
General Procedure:
-
To a solution of L-proline (1.0 equiv.) and an aldehyde (1.1 equiv.) in a suitable solvent (e.g., toluene, DMF), add the dipolarophile (1.0 equiv.).
-
The reaction mixture is heated (e.g., 80-110 °C) for a specified time until completion (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
-
Note: The use of chiral catalysts can achieve high enantioselectivity in this transformation.
Asymmetric Aza-Michael Addition for Chiral Pyrrolidine Synthesis
This strategy is highly effective for the synthesis of chiral pyrrolidines and often serves as the initial step in a cascade reaction sequence. The use of bifunctional organocatalysts, such as squaramides, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.[4]
-
General Procedure for Squaramide-catalyzed Aza-Michael/Michael Cascade Reaction:
-
To a solution of the tosylaminomethyl enone or enoate (0.1 mmol) and the nitroalkene (0.12 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂) at a specified temperature, add the squaramide catalyst (1-10 mol%).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired chiral trisubstituted pyrrolidine.
-
Visualizing Synthetic and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex chemical transformations and biological signaling cascades.
Synthetic Workflow: From Chiral Synthon to Functionalized Pyrrolidine
References
- 1. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Validation of Analytical Methods for "Boc-4-Hydroxy-L-Pyrrolidine Lactone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical methods for the validation of Boc-4-Hydroxy-L-Pyrrolidine Lactone, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Ensuring the enantiomeric purity of such building blocks is critical for the safety and efficacy of the final active pharmaceutical ingredient. This document outlines and compares hypothetical, yet representative, analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the chiral separation and quantification of this compound depends on various factors, including the required sensitivity, resolution, and the nature of the sample matrix. Below is a comparative summary of potential methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[1] The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices for N-Boc protected compounds.[1]
Table 1: Comparison of Hypothetical Chiral HPLC Methods
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2] | CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | n-Hexane:Isopropanol:TFA (85:15:0.1 v/v/v)[2] | Methanol:0.1% Acetic Acid (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min |
| Temperature | 25 °C[4] | 25 °C |
| Detection | UV at 210 nm[4] | UV at 210 nm |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| LOD | ~0.005 µg/mL | ~0.007 µg/mL |
| LOQ | ~0.015 µg/mL | ~0.020 µg/mL |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For a compound like this compound, derivatization may not be necessary if it is sufficiently volatile. Cyclodextrin-based chiral stationary phases are commonly used for enantiomeric separations in GC.[5]
Table 2: Comparison of a Hypothetical Chiral GC-MS Method
| Parameter | Method C: Chiral GC-MS |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Resolution (Rs) | > 2.5 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| LOD | ~0.01 ng/mL |
| LOQ | ~0.03 ng/mL |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a rapidly emerging technique that offers advantages in terms of speed and reduced solvent consumption. It is particularly well-suited for preparative separations but is also a powerful analytical tool.[6]
Table 3: Comparison of a Hypothetical Chiral SFC-MS Method
| Parameter | Method D: Chiral SFC-MS |
| Column | Chiralpak® IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol with 0.1% Isopropylamine (Gradient) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | MS/MS |
| Resolution (Rs) | > 2.0 |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5 - 102.5% |
| Precision (% RSD) | < 2.5% |
| LOD | ~0.002 ng/mL |
| LOQ | ~0.006 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Protocol for Chiral HPLC Method A
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA).
-
Sample: this compound.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and TFA in a ratio of 85:15:0.1 (v/v/v). Degas the mobile phase before use.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The enantiomers should be baseline resolved.
Protocol for Chiral GC-MS Method C
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Materials:
-
Column: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Sample: this compound.
-
Solvent: Dichloromethane.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at a rate of 10 °C/minute, and hold at 220 °C for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Acquire data in full scan mode to identify the enantiomers based on their retention times and mass spectra. For quantitative analysis, a Selected Ion Monitoring (SIM) method can be developed.
Visualizations
Workflow for Chiral Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral analytical method according to regulatory guidelines.
Caption: Workflow for Chiral Analytical Method Validation.
Chiral Recognition Mechanisms in HPLC
This diagram illustrates the different principles of chiral recognition employed by common types of chiral stationary phases in HPLC.
Caption: Chiral Recognition Mechanisms in HPLC.
References
The Enduring Benchmark: Evans Auxiliaries and the Potential of Boc-4-Hydroxy-L-Pyrrolidine Lactone in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount for researchers in drug discovery and development. For decades, Evans auxiliaries have stood as a reliable and powerful tool, providing exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the well-established Evans auxiliaries with the potential, yet largely unexplored, alternative: Boc-4-Hydroxy-L-Pyrrolidine Lactone. While direct comparative experimental data for this compound as a chiral auxiliary in reactions typically mediated by Evans auxiliaries is not available in peer-reviewed literature, this guide will furnish a comprehensive overview of the Evans system and explore the hypothetical potential of the lactone-based alternative based on structural analogy to other known chiral auxiliaries.
Evans Auxiliaries: The Gold Standard
Introduced by David A. Evans in the 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] Temporarily attached to a prochiral substrate, they offer predictable and high levels of stereocontrol in reactions such as enolate alkylations and aldol additions. Their widespread adoption is a testament to their reliability and versatility.
Performance Data of Evans Auxiliaries
The efficacy of Evans auxiliaries is well-documented across a vast array of substrates and electrophiles. The following table summarizes representative data for diastereoselective alkylation and aldol reactions.
| Reaction Type | Chiral Auxiliary | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 92 | J. Am. Chem. Soc. 1982, 104, 1737-1739 |
| Alkylation | (S)-4-iso-Propyl-2-oxazolidinone | Ethyl iodide | 95:5 | 85 | J. Am. Chem. Soc. 1985, 107, 4346-4348 |
| Aldol Reaction | (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| Aldol Reaction | (S)-4-iso-Propyl-2-oxazolidinone | Benzaldehyde | 98:2 (syn) | 80 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
This compound: A Potential Challenger?
This compound is a chiral building block derived from L-hydroxyproline. Its rigid bicyclic structure, resulting from the fusion of the pyrrolidine and lactone rings, presents an intriguing scaffold for a chiral auxiliary. While its primary applications to date have been as a precursor in the synthesis of complex pyrrolidine-containing molecules, its potential as a chiral auxiliary warrants consideration.
Structurally, it bears resemblance to other bicyclic lactam auxiliaries derived from pyroglutamic acid, which have been successfully employed in asymmetric synthesis. The rigid conformation of such bicyclic systems can provide a well-defined steric environment, effectively shielding one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile.
Hypothetical Advantages and Disadvantages
Potential Advantages:
-
Rigid Conformation: The bicyclic nature of the lactone could offer a more rigid and predictable stereochemical directing environment compared to the more flexible side chains of some Evans auxiliaries.
-
Alternative Cleavage Conditions: The lactone functionality might be susceptible to cleavage under conditions orthogonal to those used for Evans auxiliaries, potentially offering advantages in complex multi-step syntheses.
-
Novel Stereochemical Outcomes: The unique steric and electronic properties of the lactone auxiliary could potentially lead to different or improved stereoselectivities for certain classes of reactions.
Potential Disadvantages and Areas for Research:
-
Lack of Experimental Data: The most significant drawback is the absence of published studies validating its use as a chiral auxiliary. Key performance metrics such as diastereoselectivity and yield in standard asymmetric reactions are unknown.
-
Synthesis and Acylation: The ease of acylation and the stability of the resulting N-acyl lactam would need to be established.
-
Enolate Formation and Reactivity: The conditions required for enolate formation and the reactivity of the resulting enolate are critical parameters that require investigation.
-
Cleavage Efficiency: The development of efficient and mild methods for the cleavage of the auxiliary without racemization of the desired product would be essential for its practical application.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and adoption of any synthetic methodology. Below are representative protocols for key reactions involving Evans auxiliaries.
Asymmetric Alkylation with an Evans Auxiliary
A detailed protocol for the acylation, diastereoselective alkylation, and cleavage of an Evans oxazolidinone auxiliary has been well-documented.
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent such as THF at -78 °C is added n-butyllithium. The resulting lithium salt is then treated with an acyl chloride (e.g., propionyl chloride) to afford the N-acylated oxazolidinone.
2. Diastereoselective Alkylation: The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically LDA or NaHMDS, is added to generate the corresponding Z-enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature until completion.
3. Cleavage of the Chiral Auxiliary: The purified alkylated product can be cleaved under various conditions to yield different functionalities. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water affords the corresponding carboxylic acid.
Asymmetric Aldol Reaction with an Evans Auxiliary
The Evans aldol reaction is renowned for its high diastereoselectivity, typically yielding the syn-aldol product.
1. Enolate Formation: The N-acylated oxazolidinone is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid, commonly dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base such as triethylamine (Et₃N), to generate the boron enolate.
2. Aldol Addition: The aldehyde is added to the pre-formed enolate at -78 °C, and the reaction is allowed to proceed to completion.
3. Work-up and Cleavage: The reaction is quenched, typically with a buffer solution, and the aldol adduct is isolated. The chiral auxiliary can then be cleaved using standard procedures to provide the β-hydroxy carboxylic acid or other derivatives.
Visualizing Asymmetric Synthesis with Chiral Auxiliaries
The following diagrams illustrate the fundamental principles and workflows of chiral auxiliary-mediated asymmetric synthesis.
References
The Strategic Application of Boc-4-Hydroxy-L-Pyrrolidine Lactone in Complex Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient construction of chiral pyrrolidine scaffolds is a critical endeavor in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-4-Hydroxy-L-Pyrrolidine Lactone as a strategic building block compared to alternative precursors, supported by experimental data and detailed methodologies.
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including antiviral and anticancer agents, as well as enzyme inhibitors.[1] The stereocontrolled introduction of substituents on this five-membered ring is paramount for achieving desired pharmacological activity. This compound has emerged as a valuable and versatile intermediate for the synthesis of complex 4-substituted pyrrolidine derivatives. Its rigid bicyclic structure allows for high stereoselectivity in ring-opening reactions, offering a streamlined approach to specific isomers.
However, the decision to use this lactone must be weighed against alternative synthetic strategies, primarily those starting from more readily available and often less expensive precursors like Boc-protected hydroxyprolines. This guide will delve into a comparative analysis of these approaches, focusing on key metrics such as cost of starting materials, overall yield, number of synthetic steps, and ease of purification.
Comparative Analysis of Synthetic Strategies
The primary advantage of employing this compound lies in its ability to directly introduce a nucleophile at the C4 position with a defined stereochemistry via a ring-opening reaction. This can significantly shorten a synthetic sequence and improve the overall efficiency.
Consider the synthesis of a key bicyclic amino acid fragment, a crucial component of the antiviral drug nirmatrelvir.[2] A reported synthesis of this fragment commences from Boc-trans-4-hydroxy-L-proline benzyl ester.[2] This route involves mesylation of the hydroxyl group, followed by substitution with a phenylselenyl group, oxidative elimination to form an alkene, and finally, a cyclopropanation reaction. This multi-step sequence, while effective, highlights the synthetic effort required to functionalize the C4 position starting from a hydroxyproline derivative.
An alternative hypothetical pathway utilizing this compound could, in principle, achieve a similar transformation more directly. A nucleophilic attack at the C4 position could introduce the desired functionality in a single step, potentially bypassing several transformations required in the linear synthesis from hydroxyproline.
To illustrate the potential benefits and drawbacks, a comparative analysis of key performance indicators is presented in the table below.
| Feature | This compound Route | Boc-hydroxyproline Route |
| Starting Material Cost | Higher | Lower |
| Number of Synthetic Steps | Potentially fewer | Generally more |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to multiple transformations |
| Stereocontrol at C4 | Directly achieved via ring-opening | Requires multi-step functionalization |
| Purification | Potentially simpler | May require more purification steps |
| Versatility | Excellent for introducing diverse C4 substituents | Versatile, but functionalization can be more complex |
Cost Analysis of Starting Materials
A critical factor in any synthetic campaign is the cost of the starting materials. The price of chiral building blocks can vary significantly based on their availability and the complexity of their own synthesis.[3] A snapshot of approximate current market prices for the key starting materials is provided below. Prices are subject to change based on supplier and quantity.
| Compound | CAS Number | Approximate Price (USD/gram) |
| This compound | 113775-22-7 | Varies, can be significantly higher than hydroxyprolines |
| N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | $102.00 - $572.39[4][5] |
| N-Boc-trans-4-hydroxy-L-proline | 13726-69-7 | ~$21.37 for the methyl ester |
| trans-4-hydroxy-L-proline | 51-35-4 | Readily available and less expensive |
While the initial investment in this compound is higher, the potential for a more convergent and higher-yielding synthesis can offset this cost, particularly in large-scale production where the reduction of processing steps and improvement in overall yield can lead to significant savings.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for key transformations are outlined below.
Synthesis of N-BOC-cis-4-hydroxyproline methyl ester
This procedure describes a common method for preparing a key precursor that could be used to generate the lactone or be used directly in a linear synthesis.
Reaction:
Procedure:
-
To a solution of 4-hydroxy-L-proline (131g) and DMAP (12.2g) in dichloromethane (850g) in a 2L reaction flask, stir for 10 minutes.
-
Slowly add BOC anhydride (240g) dropwise to the reaction solution, maintaining the internal temperature at or below 30°C.
-
After the addition is complete, maintain the internal temperature at 20-30°C and stir overnight.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Add water (500g) to the reaction solution and stir for 1 hour at 20-30°C.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline as a white solid.
-
To the obtained product (2.31kg) in a 50L reaction kettle, add tetrahydrofuran (14kg) and DCC (2.26kg) and stir for 1 hour at 20-30°C.
-
Add methanol (1kg) dropwise to the reaction mixture, maintaining the internal temperature at or below 30°C.
-
After the addition, maintain the temperature at 20-30°C and react for 2 hours, monitoring by TLC.
-
Filter the reaction solution, collect the filtrate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield N-BOC-cis-4-hydroxyproline methyl ester as a white solid.
General Protocol for Nucleophilic Ring-Opening of this compound
This generalized protocol outlines the key steps for the ring-opening of the lactone with a nucleophile, which is the central transformation when utilizing this building block.
Reaction Workflow:
Procedure:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF, or CH3CN) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or a carbon nucleophile). The stoichiometry will depend on the specific nucleophile and reaction conditions.
-
The reaction may proceed at room temperature or require heating. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 4-substituted pyrrolidine derivative.
Conclusion and Strategic Recommendations
The choice between using this compound and a more conventional precursor like Boc-hydroxyproline is a strategic decision that depends on several factors.
Use of this compound is recommended when:
-
High stereoselectivity at the C4 position is critical: The rigid lactone structure ensures a predictable stereochemical outcome upon ring-opening.
-
A convergent and shorter synthetic route is desired: Direct introduction of the C4 substituent can significantly reduce the number of synthetic steps.
-
A diverse range of C4 analogs are required for structure-activity relationship (SAR) studies: The ring-opening reaction is amenable to a wide variety of nucleophiles.
Alternative routes starting from Boc-hydroxyproline may be more suitable when:
-
Cost of starting materials is the primary concern: Hydroxyproline and its simple derivatives are generally more economical.
-
The target molecule requires functionalization at positions other than C4: A linear synthesis from hydroxyproline can provide more flexibility for modifications at other positions of the pyrrolidine ring.
-
The required C4 functionality is difficult to introduce via nucleophilic attack: In some cases, a multi-step functionalization sequence may be unavoidable.
Ultimately, a thorough analysis of the specific synthetic target, the desired scale of the synthesis, and the available budget will guide the most prudent choice of starting material and synthetic strategy. While this compound represents a higher initial investment, its strategic use can lead to a more efficient and ultimately more cost-effective synthesis for complex, high-value molecules.
References
- 1. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Navigating Chiral Purity: A Comparative Guide to the Analysis of Boc-4-Hydroxy-L-Pyrrolidine Lactone Derivatives
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically defined pharmaceutical agents. Boc-4-Hydroxy-L-Pyrrolidine Lactone and its derivatives are valuable synthons, and the precise determination of their enantiomeric excess (ee) is paramount. This guide provides an objective comparison of analytical methodologies for this purpose, supported by experimental data and detailed protocols. Furthermore, we explore alternative chiral starting materials and the relevance of these pyrrolidine scaffolds in neuroscience.
The enantiomeric purity of drug candidates can significantly impact their pharmacological and toxicological profiles. Consequently, robust analytical methods are required to control the stereochemical integrity of chiral intermediates like those derived from this compound. The primary techniques for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), each with distinct advantages and optimal use cases.
Comparative Analysis of Analytical Techniques
The choice between chiral HPLC and chiral SFC for enantiomeric purity analysis depends on factors such as sample volatility, polarity, and the desired analysis speed. The following tables summarize the performance of these techniques for the analysis of pyrrolidine derivatives, providing a framework for method selection.
Table 1: Performance Comparison of Chiral HPLC and Chiral SFC for Pyrrolidine Derivatives
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid CSP. |
| Typical Analytes | Broad range of polar and non-polar compounds. | Well-suited for non-polar to moderately polar, thermally labile, and complex mixtures. |
| Analysis Speed | Generally longer run times (10-30 minutes). | Faster analysis times due to lower viscosity and higher diffusivity of the mobile phase (<10 minutes).[] |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technique).[] |
| Resolution | High resolution is achievable with a wide variety of CSPs. | Often provides higher efficiency and resolution, especially for complex mixtures. |
| Instrumentation | Widely available standard laboratory equipment. | Requires specialized instrumentation capable of handling supercritical fluids. |
Table 2: Chiral Stationary Phase (CSP) Performance for N-Boc-Pyrrolidinol Enantiomers (Illustrative Data)
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralcel® OD-H (Polysaccharide-based) | n-Hexane/Isopropanol (90:10, v/v) | 12.5 | 15.2 | > 1.5 |
| Lux® Cellulose-2 (Polysaccharide-based) | CO2/Methanol (85:15, v/v) | 3.8 | 4.5 | 1.5 - 3.59 |
| CHIROBIOTIC® T (Macrocyclic Glycopeptide-based) | Acetonitrile/Methanol/Acetic Acid/Triethylamine (97:3:0.3:0.2) | 8.1 | 9.7 | > 1.5 |
Note: The data presented is compiled from various studies on similar compounds and should be considered illustrative. Actual performance may vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate enantiomeric purity analysis. Below are representative protocols for chiral HPLC and chiral SFC.
Chiral HPLC Method for N-Boc-4-Hydroxy-L-Pyrrolidine Derivatives
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape. A typical starting gradient is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral SFC Method for Pyrrolidine Derivatives
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Lux® Cellulose-2 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting condition is a gradient of 5% to 40% modifier over 5 minutes.
-
Flow Rate: 2.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Chiral Starting Materials
While this compound is a valuable chiral building block, several alternatives can be employed for the synthesis of enantiomerically pure pyrrolidine derivatives. The choice of starting material often depends on the desired substitution pattern and overall synthetic strategy.
Table 3: Comparison of Chiral Starting Materials for Pyrrolidine Synthesis
| Chiral Starting Material | Synthetic Approach | Advantages | Disadvantages |
| L-Proline and its derivatives (e.g., 4-hydroxy-L-proline) | Functional group manipulation of the existing chiral core. | Readily available, well-established chemistry. | Limited to the natural stereochemistry and substitution patterns. |
| Chiral Lactams (e.g., (S)-5-Oxopyrrolidine-2-carboxylic acid) | Ring-opening and subsequent functionalization. | Provides access to different substitution patterns. | May require more complex synthetic transformations. |
| Acyclic Chiral Precursors (e.g., chiral amino acids, chiral epoxides) | Asymmetric cyclization strategies (e.g., intramolecular nucleophilic substitution, reductive amination). | High degree of flexibility in designing target molecules with diverse stereochemistry. | May involve multi-step syntheses and require careful optimization of stereocontrol. |
| Prochiral Acyclic Precursors | Asymmetric catalysis (e.g., transition-metal catalysis, organocatalysis). | Atom-economical, allows for the creation of multiple stereocenters in a single step. | Catalyst development and optimization can be challenging. |
Visualization of Experimental and Biological Pathways
Diagrams are essential for visualizing complex workflows and biological processes. The following sections provide Graphviz DOT scripts for generating such diagrams.
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for Enantiomeric Purity Analysis.
Role in GABAergic Signaling
Derivatives of 4-hydroxypyrrolidine have been investigated for their potential to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[2] Alterations in GABA signaling are implicated in various neurological and psychiatric disorders. The following diagram illustrates a simplified GABAergic synapse and the potential site of action for pyrrolidine analogs.
Caption: Simplified GABAergic Synapse and Potential Modulation by Pyrrolidine Analogs.
References
Comparative study of catalysts for the ring-opening of "Boc-4-Hydroxy-L-Pyrrolidine Lactone"
##A Comparative Analysis of Catalysts for the Ring-Opening of Boc-4-Hydroxy-L-Pyrrolidine Lactone
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral building blocks, the efficient ring-opening of lactones such as N-Boc-4-hydroxy-L-pyrrolidine lactone is a critical transformation. This bicyclic lactone serves as a constrained precursor to valuable cis-4-hydroxy-L-proline derivatives, which are integral components in various pharmaceuticals. The choice of catalyst for the nucleophilic ring-opening of this lactone dictates the reaction's efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for this transformation.
The catalysts evaluated herein span several classes, including Lewis acids, organocatalysts, inorganic bases, and enzymes. Each catalyst type presents a unique profile of reactivity, selectivity, and operational requirements. This comparative study aims to furnish a clear, data-driven overview of their performance in the ring-opening of N-Boc-4-hydroxy-L-pyrrolidine lactone and its close structural analogs.
Comparative Performance of Catalysts
The efficacy of different catalysts for the ring-opening of N-Boc-4-hydroxy-L-pyrrolidine lactone and similar γ-lactones is summarized below. The data highlights the diversity of applicable nucleophiles and the varied reaction conditions required for optimal performance.
| Catalyst System | Substrate | Nucleophile | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acid | ||||||||
| LiNTf₂ | γ-Butyrolactone | Allylamine | 50 mol% | Chloroform | 85 | 17 | 83 | [1] |
| LiNTf₂ | γ-Butyrolactone | Allylamine | 50 mol% | Chloroform | 85 | 40 | 99 | [1] |
| Organocatalyst | ||||||||
| TBD | δ-Valerolactone | Benzylamine | 10 mol% | Toluene | Room Temp. | 1 | 98 | [2] |
| Inorganic Base | ||||||||
| K₂CO₃ | N-Ac-cis-4-hydroxy-L-proline lactone | β-Alanine t-butyl ester | 1.0 equiv. | DCM/H₂O | Not Specified | Not Specified | 74 | |
| Enzyme | ||||||||
| Lipase B from Candida antarctica (CALB) | (R,S)-N-Boc-proline 1,2,4-triazolide | Water | Not Specified | MTBE (water-sat.) | 45 | Not Specified | High Conv. | [3] |
Note: Data for γ-Butyrolactone, δ-Valerolactone, and N-Ac-cis-4-hydroxy-L-proline lactone are included as representative examples due to the limited availability of direct comparative studies on this compound.
Experimental Workflow
The general procedure for the catalytic ring-opening of this compound involves the dissolution of the lactone and a nucleophile in an appropriate solvent, followed by the addition of the catalyst. The reaction is then stirred under specific temperature and time conditions, after which it is worked up and purified to isolate the desired ring-opened product.
Detailed Experimental Protocols
1. Lewis Acid Catalyzed Aminolysis (LiNTf₂)
This protocol is adapted from the LiNTf₂-catalyzed aminolysis of γ-butyrolactone and is expected to be applicable to this compound.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (0.5 equiv)
-
Chloroform (anhydrous)
-
-
Procedure:
-
To a sealed vial, add this compound and the desired amine.
-
Add anhydrous chloroform to dissolve the reactants.
-
Add LiNTf₂ to the solution.
-
Seal the vial and heat the reaction mixture to 85 °C (reflux) in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 17-40 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-Boc-cis-4-hydroxy-L-proline amide.
-
2. Organocatalyzed Aminolysis (TBD)
This protocol is based on the highly efficient aminolysis of lactones using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.
-
Add the amine to the solution.
-
Add a stock solution of TBD in toluene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Inorganic Base Catalyzed Aminolysis (K₂CO₃)
This method utilizes a common and inexpensive inorganic base for the ring-opening.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve this compound and the amine in a mixture of dichloromethane and water.
-
Add potassium carbonate to the biphasic mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography.
-
4. Enzyme-Catalyzed Hydrolysis (Lipase)
This protocol describes a general method for the enzymatic hydrolysis of an N-Boc protected cyclic substrate, which can be adapted for this compound.[3]
-
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE), saturated with water
-
Phosphate buffer (e.g., pH 7)
-
-
Procedure:
-
To a vial containing water-saturated MTBE, add the this compound substrate.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 45 °C) with shaking.
-
Monitor the progress of the hydrolysis by taking aliquots from the organic phase and analyzing by HPLC or GC.
-
Upon reaching the desired conversion, filter off the enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the product (N-Boc-cis-4-hydroxy-L-proline), can be extracted with a basic aqueous solution (e.g., NaHCO₃ solution).
-
Acidify the aqueous layer and extract with an organic solvent to isolate the product.
-
Dry the organic extracts and concentrate to obtain the pure product.
-
Conclusion
The selection of a catalyst for the ring-opening of this compound is contingent upon the desired nucleophile, reaction conditions, and scalability. Lewis acids like LiNTf₂ are effective for aminolysis but may require elevated temperatures. Modern organocatalysts such as TBD offer a mild and highly efficient alternative for amide formation at room temperature.[2] Traditional inorganic bases like K₂CO₃ provide a cost-effective, albeit potentially less efficient, method. For transformations requiring aqueous conditions and high stereospecificity, enzymatic catalysis, particularly with lipases, presents a green and selective option, although reaction times may be longer. The provided data and protocols offer a foundational guide for researchers to navigate these choices and optimize the synthesis of valuable 4-hydroxy-L-proline scaffolds.
References
Safety Operating Guide
Proper Disposal of Boc-4-Hydroxy-L-Pyrrolidine Lactone: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Boc-4-Hydroxy-L-pyrrolidine lactone with strict adherence to safety protocols and regulatory requirements. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the lactone was not identified in the immediate search, data for structurally similar compounds, such as N-Boc-cis-4-Hydroxy-L-proline, provide essential safety guidance.
Personal Protective Equipment (PPE): A comprehensive assessment of handling procedures should be conducted to ensure the use of appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or generating aerosols, a NIOSH-approved respirator is necessary.
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in compliance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste, including the quantity and date of accumulation.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed chemical waste contractor. Provide them with all necessary documentation.
Important Considerations:
-
Spill Management: In the event of a spill, contain the material and clean the area using appropriate absorbent materials. The contaminated materials should then be collected in a sealed container and disposed of as chemical waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Quantitative Data for Hazard Assessment
| Data Point | Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | Indicates the acute toxicity of the compound if ingested. |
| Hazardous Decomposition Products | Potentially oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion.[1] | Informs the selection of appropriate disposal methods, such as incineration, and the necessary flue gas scrubbing.[2] |
| Ecotoxicity | Data not available | Determines the potential harm to aquatic life and the environment, guiding disposal to prevent environmental release. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Boc-4-Hydroxy-L-Pyrrolidine Lactone
Essential Safety and Handling Guide for Boc-4-Hydroxy-L-Pyrrolidine Lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Immediate Safety and Handling Precautions
While not classified as hazardous under GHS criteria by a majority of reports for similar compounds, it is prudent to handle this compound with care[1].
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various handling scenarios.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Handling Small Quantities (milligram scale) | Eyes: Safety glasses with side shields or safety goggles. Hands: Nitrile or latex gloves.[2] Respiratory: N95 respirator or equivalent, especially if there is a risk of aerosolization.[2] Body: Laboratory coat.[1][2] |
| Handling Large Quantities (gram scale or greater) | Eyes: Chemical safety goggles or a face shield.[2] Hands: Chemical-resistant gloves (e.g., nitrile, double-gloved).[2] Respiratory: A properly fitted respirator with an organic vapor cartridge.[2] Body: Chemical-resistant lab coat or apron over a standard lab coat.[2] |
| Emergency (Spill or Exposure) | Eyes: Chemical safety goggles and a face shield.[2] Hands: Heavy-duty, chemical-resistant gloves.[2] Respiratory: Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[2] Body: Chemical-resistant suit or coveralls.[2] |
Engineering Controls:
| Control | Specification |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1] |
| Eye Wash Station | An operational and easily accessible eye wash station should be in the immediate vicinity of the handling area. |
| Safety Shower | A safety shower should be readily available in case of large-scale skin exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety and minimizes the risk of contamination or accidents.
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. For large spills, contact your institution's environmental health and safety department immediately.[2] |
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
